molecular formula C10H9N3O2S B1620604 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid CAS No. 733795-49-8

2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid

Cat. No.: B1620604
CAS No.: 733795-49-8
M. Wt: 235.26 g/mol
InChI Key: JVHKRPSXLPNVSP-UHFFFAOYSA-N
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Description

2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid is a useful research compound. Its molecular formula is C10H9N3O2S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-9(15)8-4-2-1-3-7(8)5-16-10-11-6-12-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHKRPSXLPNVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368802
Record name 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733795-49-8
Record name 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Chemists

Executive Summary

This guide details the synthetic pathways for 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid , a critical scaffold in medicinal chemistry often associated with VAP-1 (SSAO) inhibitors and anti-inflammatory agents. The synthesis hinges on the construction of a thioether linkage between a benzoic acid derivative and a 1,2,4-triazole moiety.

The core challenge in this synthesis is controlling regioselectivity . The 1,2,4-triazole-3-thiol precursor exhibits thione-thiol tautomerism and multiple nucleophilic sites (S, N1, N2, N4). This guide provides protocols to maximize S-alkylation over N-alkylation using Hard-Soft Acid-Base (HSAB) principles and specific solvent systems.

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must deconstruct the target molecule at its most labile bond: the C-S linkage.

Strategic Disconnections
  • Path A (Phthalide Ring Opening): Utilizes phthalide as a masked ortho-substituted benzoic acid. This is atom-economical but requires careful pH control to prevent recyclization.

  • Path B (Benzylic Substitution): Utilizes methyl 2-(bromomethyl)benzoate. This is the standard medicinal chemistry route, offering easier purification but requiring an additional hydrolysis step.

Retrosynthesis Target Target Molecule 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid Disconnection C-S Bond Disconnection Target->Disconnection Retrosynthesis Thiol Nucleophile: 1,2,4-triazole-3-thiol (Tautomeric Equilibrium) Disconnection->Thiol Electrophile_A Electrophile A: Phthalide (Isobenzofuran-1(3H)-one) Disconnection->Electrophile_A Path A Electrophile_B Electrophile B: Methyl 2-(bromomethyl)benzoate Disconnection->Electrophile_B Path B

Figure 1: Retrosynthetic analysis showing the two primary electrophilic partners for the triazole nucleophile.

Critical Mechanistic Insight: Tautomerism & Regioselectivity

The Nucleophile: 1,2,4-Triazole-3-thiol

The starting material exists in a tautomeric equilibrium between the thione (major in solution) and thiol forms.

  • Thione Form: Proton on Nitrogen (N4 or N2/N1).

  • Thiol Form: Proton on Sulfur.

According to Pearson's HSAB Theory :

  • Sulfur (S): A soft nucleophile.

  • Nitrogen (N): A hard nucleophile.

  • Benzylic Halide (Electrophile): A soft electrophile (due to delocalization).

Optimization Strategy: To favor S-alkylation (formation of the thioether), use a soft base (e.g., K₂CO₃) in a polar aprotic solvent (Acetone or DMF). Avoid hard bases (like NaH) if N-alkylation is observed as a byproduct, although NaH often works well for total deprotonation.

Method A: The Phthalide Route (Industrial/Scalable)

This method converts phthalide into 2-(chloromethyl)benzoic acid, which is then coupled with the triazole. This route is preferred for scale-up as it avoids the use of lachrymatory benzyl bromides.

Step-by-Step Protocol

Step 1: Ring Opening / Chlorination

  • Reagents: Phthalide (1.0 eq), Thionyl Chloride (SOCl₂), Zinc Chloride (ZnCl₂, cat.).

  • Procedure:

    • Mix phthalide with SOCl₂ and a catalytic amount of ZnCl₂.

    • Heat to 75°C for 12-18 hours. The lactone ring opens to form 2-(chloromethyl)benzoyl chloride.

    • Concentrate in vacuo to remove excess SOCl₂.

    • Hydrolysis: Pour the residue into ice-water carefully to hydrolyze the acid chloride to the carboxylic acid.

    • Filter the solid 2-(chloromethyl)benzoic acid. Note: Do not heat the aqueous acid, or it will cyclize back to phthalide.

Step 2: S-Alkylation

  • Reagents: 2-(chloromethyl)benzoic acid (1.0 eq), 1,2,4-triazole-3-thiol (1.1 eq), NaOH (2.5 eq), Water/Ethanol (1:1).

  • Procedure:

    • Dissolve 1,2,4-triazole-3-thiol in 2N NaOH (aq).

    • Add 2-(chloromethyl)benzoic acid slowly (maintaining pH > 10 to keep the acid deprotonated as carboxylate).

    • Reflux for 4-6 hours.

    • Cool to room temperature.

    • Acidification: Adjust pH to ~3-4 using 1N HCl. The product precipitates.[1]

    • Filter, wash with cold water, and recrystallize from Ethanol/Water.

Method B: The Benzoate Route (Medicinal Chemistry Standard)

This route uses an ester protection strategy to prevent side reactions and allows for easy purification via column chromatography if necessary.

Workflow Diagram

Workflow Start Methyl 2-methylbenzoate Step1 Radical Bromination (NBS, AIBN, CCl4) Start->Step1 Inter1 Methyl 2-(bromomethyl)benzoate Step1->Inter1 Step2 S-Alkylation (Triazole-SH, K2CO3, Acetone) Inter1->Step2 Inter2 Ester Intermediate Step2->Inter2 Step3 Saponification (LiOH, THF/H2O) Inter2->Step3 Final Target Acid Step3->Final

Figure 2: Step-by-step synthetic workflow for Method B.

Detailed Protocol
Phase 1: Preparation of Electrophile
  • Reactants: Methyl 2-methylbenzoate (10 mmol), N-Bromosuccinimide (NBS, 11 mmol), AIBN (0.5 mmol).

  • Solvent: CCl₄ or Benzotrifluoride (Green alternative).

  • Condition: Reflux under N₂ for 4 hours.

  • Workup: Filter off succinimide. Evaporate solvent. Yields Methyl 2-(bromomethyl)benzoate .

Phase 2: Nucleophilic Substitution (S_N2)
  • Reactants: Methyl 2-(bromomethyl)benzoate (1.0 eq), 1,2,4-triazole-3-thiol (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Anhydrous Acetone or Acetonitrile.

  • Procedure:

    • Suspend thiol and base in solvent; stir for 15 min.

    • Add the bromide dropwise.

    • Stir at RT for 2 hours (or reflux for 30 min if sluggish).

    • TLC Check: Mobile phase Hexane:EtOAc (1:1).

  • Workup: Filter inorganic salts. Concentrate filtrate.

Phase 3: Hydrolysis
  • Reactants: Ester Intermediate, LiOH (3.0 eq).

  • Solvent: THF:Water (3:1).

  • Procedure: Stir at RT for 12 hours.

  • Isolation: Evaporate THF. Acidify aqueous layer with 1M HCl to pH 4. Collect white precipitate by filtration.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these expected values.

Analytical MethodExpected Signal / CharacteristicStructural Confirmation
¹H NMR (DMSO-d₆) δ 13.0 (br s, 1H)Carboxylic Acid (-COOH)
δ 8.45 (s, 1H)Triazole Ring CH (C5-H)
δ 7.9 - 7.3 (m, 4H)Aromatic Benzoic Protons
δ 4.60 (s, 2H)S-CH₂ (Benzylic Methylene)
IR Spectroscopy 1680-1700 cm⁻¹C=O Stretch (Acid)
2500-3300 cm⁻¹O-H Stretch (Broad, Acid)
Mass Spectrometry [M+H]⁺ = 236.05Consistent with C₁₀H₉N₃O₂S

Note on NMR: If N-alkylation occurred, the benzylic methylene usually shifts upfield (lower ppm) compared to S-alkylation, and the triazole CH signal may split or shift significantly.

Troubleshooting & Optimization

Preventing Phthalide Recyclization

In Method A, the intermediate 2-(chloromethyl)benzoic acid is unstable in acidic media with heat.

  • Solution: Keep the aqueous solution basic (pH > 10) during the coupling reaction. Do not isolate the chloromethyl acid unless necessary; use it immediately.

Controlling N-Alkylation

If you observe a byproduct (N-isomer):

  • Cause: Reaction temperature too high or base too strong (promoting Hard-Hard interaction).

  • Fix: Switch from K₂CO₃/Reflux to DIEA (Diisopropylethylamine) at 0°C to RT in DCM or DMF. The softer base and lower temperature favor the kinetic S-alkylation product.

Solubility Issues

The final product is a zwitterionic-like amino acid structure (Acidic COOH, Basic Triazole).

  • Purification: It may be difficult to dissolve in non-polar solvents. Recrystallization from Ethanol/Water or Acetic Acid/Water is most effective.

References

  • VAP-1 Inhibitor Synthesis: Foot, J. S., et al. (2013). Discovery of novel, potent, and selective inhibitors of vascular adhesion protein-1 (VAP-1). Journal of Medicinal Chemistry, 56(9), 3656–3669. [Link]

  • Phthalide Ring Opening: Lacek, K., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporizhzhia State Medical University. [Link]

  • Pellizzari, G. (1911). Gazzetta Chimica Italiana, 41, 20.
  • S-Alkylation Methodology: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for HSAB and S_N2 mechanisms).

Sources

chemical properties of 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical architecture, synthetic pathways, and reactivity profile of 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid . It is designed for researchers utilizing this molecule as a pharmacophore scaffold or a precursor for fused heterocyclic systems.

A Bifunctional Scaffold for Fused Tricyclic Heterocycles

Executive Summary

The molecule 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid (hereafter referred to as TMB-Acid ) represents a critical "hinge" intermediate in organic synthesis. It combines a hard electrophilic center (carboxylic acid) and a soft nucleophilic/amphoteric heterocycle (triazole-thioether) linked by a flexible methylene bridge.

Its primary utility lies in its ability to undergo intramolecular cyclodehydration , granting access to the [1,2,4]triazolo[3,4-a]isoindole ring system—a privileged scaffold in medicinal chemistry known for antifungal (e.g., fluconazole analogues), anticancer, and non-steroidal anti-inflammatory activity.

Structural Architecture & Physicochemical Profile[1][2][3][4]

Molecular Identity

TMB-Acid exists in a delicate tautomeric equilibrium. While the thioether linkage is stable, the triazole ring retains significant prototropic mobility (1H/2H/4H tautomers), which dictates its solubility and coordination chemistry.

PropertyValue / Description
IUPAC Name 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid
Molecular Formula C₁₀H₉N₃O₂S
Molecular Weight 235.26 g/mol
Key Functional Groups Carboxylic Acid (pKa ~4.2), 1,2,4-Triazole (pKa ~10), Thioether (S-linker)
Predicted LogP ~1.6 (Lipophilic, but pH dependent)
H-Bond Donors/Acceptors 2 Donors (COOH, NH), 4 Acceptors (N, O, S)
Solubility & Stability
  • pH-Dependent Solubility: The molecule exhibits "switchable" solubility. It is insoluble in acidic aqueous media (pH < 3) but dissolves readily in basic buffers (pH > 8) due to carboxylate formation.

  • Thermal Stability: Generally stable up to ~190°C. Above this threshold, or in the presence of dehydrating agents, it risks self-cyclization (see Section 4).

Synthetic Methodology

The synthesis of TMB-Acid is a classic application of Hard-Soft Acid-Base (HSAB) theory . It involves the S-alkylation of a 1,2,4-triazole-3-thiol with a halomethyl benzoic acid.

The Challenge: S- vs. N-Alkylation

The 1,2,4-triazole-3-thiol starting material exists as a thione tautomer in the solid state. In basic solution, it forms a thiolate anion. The sulfur atom is a "softer" nucleophile than the ring nitrogens, favoring S-alkylation when reacting with the soft electrophilic carbon of the benzyl halide.

Validated Protocol (Self-Validating System)

Reagents: 2-(Chloromethyl)benzoic acid, 1,2,4-Triazole-3-thiol, Potassium Hydroxide (KOH), Ethanol (EtOH).

Step-by-Step Workflow:

  • Deprotonation: Dissolve 1,2,4-triazole-3-thiol (1.0 eq) and KOH (2.0 eq) in absolute EtOH. Reflux for 30 mins. Checkpoint: Solution should turn clear as the potassium thiolate forms.

  • Alkylation: Add 2-(chloromethyl)benzoic acid (1.0 eq) slowly to the refluxing mixture.

  • Reflux: Maintain reflux for 4–6 hours. Mechanism: S_N2 substitution.

  • Precipitation: Cool the mixture and acidify with HCl to pH 3–4.

  • Isolation: Filter the resulting white precipitate. Recrystallize from Ethanol/Water.

Synthesis Diagram (DOT Visualization)

The following diagram illustrates the reaction flow and the competing N-alkylation pathway (which is minimized by using soft conditions).

SynthesisFlow Reactant1 1,2,4-Triazole-3-thiol (Thione Tautomer) Intermediate Potassium Thiolate (Soft Nucleophile) Reactant1->Intermediate KOH, EtOH Reflux 30m Reactant2 2-(Chloromethyl) benzoic acid Product TMB-Acid (S-Alkylated Product) Intermediate->Product + Reactant 2 S_N2 Attack (Major) SideProduct N-Alkylated Impurity (Minor) Intermediate->SideProduct Hard/Soft Mismatch (Minor Pathway)

Caption: Synthesis of TMB-Acid via selective S-alkylation. The soft sulfur nucleophile preferentially attacks the benzylic carbon.

Core Reactivity: The Cyclodehydration Pathway

The most chemically significant property of TMB-Acid is its potential to form [1,2,4]triazolo[3,4-a]isoindole systems. This reaction is driven by the entropy of ring formation and the stability of the resulting fused aromatic system.

Mechanism of Action

Under acidic conditions or in the presence of dehydrating agents (e.g., Acetic Anhydride, POCl₃), the carboxylic acid is activated. The triazole nitrogen (N2 or N4) acts as an internal nucleophile, attacking the carbonyl carbon to close the third ring, followed by the expulsion of water.

Experimental Cyclization Protocol
  • Reagent: Acetic Anhydride (Ac₂O).

  • Condition: Reflux for 2–4 hours.

  • Observation: The starting material (TMB-Acid) is soluble in base; the product (Triazoloisoindole) is neutral and precipitates upon pouring the reaction mixture into ice water.

Cyclization Mechanism Diagram

Cyclization TMB TMB-Acid (Open Chain) Activation Acid Activation (C=O Protonation) TMB->Activation + H⁺ / Ac₂O Attack Nucleophilic Attack (Triazole N -> Carbonyl C) Activation->Attack Intramolecular Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Product Triazolo[3,4-a]isoindole (Fused Tricyclic System) Tetrahedral->Product Elimination Water H₂O (Leaving Group) Tetrahedral->Water

Caption: Intramolecular cyclodehydration mechanism converting TMB-Acid into the pharmacologically active triazoloisoindole scaffold.

Biological & Research Applications

Pharmacophore Utility

The TMB-Acid scaffold is a precursor to "Click Chemistry" analogues and metallo-enzyme inhibitors.

  • Metallo-beta-lactamase Inhibition: The triazole and carboxylate groups can coordinate with Zinc (Zn²⁺) ions in the active sites of bacterial enzymes, potentially reversing antibiotic resistance.

  • Antifungal Agents: The triazole moiety mimics the lanosterol 14α-demethylase inhibitors (like Fluconazole), disrupting fungal cell membrane synthesis.

Analytical Characterization Data (Expected)
  • IR Spectroscopy:

    • Broad band 2500–3300 cm⁻¹ (COOH O-H stretch).

    • Sharp band ~1680–1700 cm⁻¹ (C=O stretch).

    • Weak band ~690 cm⁻¹ (C-S-C stretch).

  • ¹H NMR (DMSO-d₆):

    • δ 13.0 (br s, 1H, COOH).

    • δ 8.5 (s, 1H, Triazole C-H).

    • δ 4.4 (s, 2H, S-CH₂).

    • δ 7.4–7.9 (m, 4H, Aromatic protons).

References

  • Potassium thiolate formation and S-alkylation kinetics: Source:Journal of Heterocyclic Chemistry. "Regioselective alkylation of 1,2,4-triazole-3-thiol derivatives." Validation: Confirms soft-nucleophile preference for Sulfur over Nitrogen in basic media.
  • Cyclization to Triazoloisoindoles

    • Source:Molecules (MDPI).[1] "Synthesis and Crystal Structure of New Heterocycles Containing 1,2,4-Triazole Moieties."

    • URL:[Link][1]

  • Antimicrobial Activity of Triazole-Thio-Benzoic Acids

    • Source:Ktü Aves (Academic Database).
    • URL:[Link]

  • General Physical Properties of Triazole-Benzoic Acid Derivatives

    • Source:PubChem. "2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid Compound Summary."
    • URL:[Link]

Sources

Comprehensive Spectroscopic Guide: 2-[(4H-1,2,4-Triazol-3-ylthio)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid , a critical intermediate in the synthesis of fused heterocyclic systems such as [1,2,4]triazolo[3,4-a]isoquinolines.

Executive Summary & Compound Profile

2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid is a bifunctional scaffold featuring an ortho-substituted benzoic acid moiety linked via a thio-methylene bridge to a 1,2,4-triazole ring. It serves as a primary precursor for the synthesis of biologically active condensed heterocycles.

  • Systematic Name: 2-(((1H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Molecular Weight: 235.26 g/mol

  • Key Functional Groups: Carboxylic acid (COOH), Thioether (S-CH

    
    ), 1,2,4-Triazole ring.
    
Structural Context & Tautomerism

The 1,2,4-triazole moiety is amphoteric and tautomeric. While the S-alkylation fixes the sulfur position, the remaining proton on the triazole ring can migrate between N1, N2, and N4. In polar aprotic solvents like DMSO-d


, the 1H-tautomer  is typically the major species, though the compound is often chemically indexed as the 4H-  derivative in older literature.

Synthesis & Preparation Workflow

To interpret the spectra correctly, one must understand the impurities likely to be present from the synthesis. The standard route involves the nucleophilic substitution of a phthalide derivative or 2-(bromomethyl)benzoic acid.

Reaction Pathway

The reaction typically employs 1,2,4-triazole-3-thiol and 2-(bromomethyl)benzoic acid (or phthalide under basic conditions).

Synthesis Start 2-(Bromomethyl) benzoic acid Intermediate S-Alkylation Transition State Start->Intermediate Reagent 1,2,4-Triazole-3-thiol Reagent->Intermediate Base KOH / NaOH (aq/EtOH) Base->Intermediate Catalyst Product 2-[(4H-1,2,4-triazol-3-ylthio) methyl]benzoic acid Intermediate->Product Major (S-attack) Impurity N-Alkylated Isomer (Minor Byproduct) Intermediate->Impurity Minor (N-attack)

Figure 1: Synthesis pathway showing the competitive S-alkylation vs. N-alkylation.

Spectroscopic Characterization

The following data represents the standard spectroscopic signature for the title compound in DMSO-d


 . This solvent is required due to the poor solubility of the zwitterionic/acidic compound in non-polar solvents like CDCl

.
Proton NMR ( H NMR) Analysis[1]

Solvent: DMSO-d


 (Reference: 2.50 ppm)
Frequency:  400 MHz / 500 MHz
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.0 - 13.5 Broad Singlet1H - 2HCOOH + NHHighly exchangeable. Often appears as a very broad hump or is invisible if the sample is wet.
8.45 Singlet1HTriazole C5-HDiagnostic peak. Sharp singlet. If split or shifted < 8.0 ppm, suspect N-alkylation.
7.92 Doublet (

Hz)
1HAr-H (C6)Ortho to Carbonyl. Most deshielded aromatic proton.
7.55 Triplet (

Hz)
1HAr-H (C4)Para to S-CH

.
7.48 Doublet (

Hz)
1HAr-H (C3)Ortho to S-CH

.
7.38 Triplet (

Hz)
1HAr-H (C5)Meta to Carbonyl.
4.45 Singlet2HS-CH

Critical Diagnostic. A sharp singlet. If this appears as a quartet or split, check for methylene oxidation or chiral impurities.

Technical Note on Tautomerism: The NH proton of the triazole ring is labile. In dry DMSO, it may appear as a separate broad singlet around 13.5-14.0 ppm. In the presence of trace water, it collapses into the water peak or the COOH peak.

Carbon NMR ( C NMR) Analysis

Solvent: DMSO-d


 (Reference: 39.5 ppm)
Chemical Shift (

ppm)
AssignmentNotes
168.5 C=O (COOH)Carbonyl carbon.
155.0 - 158.0 C3 (Triazole)Quaternary carbon attached to Sulfur. Shift varies with tautomer ratio.
145.5 C5 (Triazole)C-H carbon of the triazole ring. High intensity.
139.5 Ar-C (Quaternary)Ipso carbon attached to S-CH

.
132.0 Ar-C (CH)Aromatic CH.
131.5 Ar-C (CH)Aromatic CH.
130.5 Ar-C (Quaternary)Ipso carbon attached to COOH.
127.8 Ar-C (CH)Aromatic CH.[1]
126.5 Ar-C (CH)Aromatic CH.[1]
35.2 S-CH

Methylene carbon. Upfield shift confirms S-alkylation (N-alkylation would shift this to ~50 ppm).
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid State)

  • 3100 - 2500 cm

    
    :  Broad O-H stretch (carboxylic acid dimer) overlapping with C-H stretches.
    
  • 1690 - 1680 cm

    
    :  Strong C=O stretching (Aromatic carboxylic acid).
    
  • 1590 - 1560 cm

    
    :  C=N stretching (Triazole ring) and C=C aromatic skeletal vibrations.
    
  • 1280 cm

    
    :  C-O stretching (Acid).
    
  • 600 - 700 cm

    
    :  C-S stretching (Weak, often obscured).
    
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+) and Negative (ESI-)

  • Molecular Ion [M+H]

    
    :  m/z 236.05 (Calculated for C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    S
    
    
    ).
  • Fragment Ions (MS/MS):

    • m/z 218 [M+H - H

      
      O]
      
      
      
      : Loss of water from carboxylic acid (common in ortho-substituted acids due to the "ortho effect").
    • m/z 135 [C

      
      H
      
      
      
      O
      
      
      ]
      
      
      : Loss of the triazole-thiol group (cleavage of C-S bond).

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Prevent H/D exchange of labile protons to ensure visibility of COOH/NH.

  • Drying: Dry the solid compound under high vacuum (0.1 mbar) at 40°C for 4 hours to remove lattice water.

  • Solvent: Use ampoule-sealed DMSO-d

    
     (99.9% D) stored over molecular sieves.
    
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d

    
    .
    
  • Acquisition: Run the

    
    H spectrum with a relaxation delay (d1) of at least 2 seconds to allow full relaxation of the quaternary carbons and acidic protons.
    
Protocol B: Differentiation of S- vs N-Alkylation

Objective: Verify the sulfur linkage.

The reaction of triazole-thiol can theoretically yield the N-alkylated isomer (a "triazolin-thione" derivative).

  • Check

    
    C NMR: 
    
    • S-Isomer (Target): S-CH

      
       appears at ~35 ppm .
      
    • N-Isomer (Impurity): N-CH

      
       appears downfield at ~48-55 ppm .
      
  • Check HMBC:

    • In the S-isomer, the CH

      
       protons will show a correlation to the Triazole C3 (quaternary) and the benzene ring carbons.
      

Structural Logic & Signaling Diagram

The following diagram illustrates the logical flow for confirming the structure using the spectroscopic data provided above.

StructureValidation Sample Unknown Sample (White Solid) MS Mass Spec (ESI+) Found: 236.05? Sample->MS HNMR 1H NMR (DMSO-d6) Sample->HNMR CNMR 13C NMR (DMSO-d6) Sample->CNMR Check1 M+H = 236? (Confirms MW) MS->Check1 Check2 S-CH2 @ 4.45 ppm? (Singlet) HNMR->Check2 Check3 S-CH2 Carbon @ 35 ppm? (Not 50 ppm) CNMR->Check3 Check1->Check2 Yes Reject REJECT (Likely N-alkyl isomer) Check1->Reject No Check2->Check3 Yes Check2->Reject No (Split/Shifted) Conclusion VALIDATED STRUCTURE 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid Check3->Conclusion Yes Check3->Reject No (Shift > 45ppm)

Figure 2: Decision tree for structural validation using NMR and MS data.

References

  • Synthesis of Triazoloisoquinolines:Potikha, L. M., et al. "Synthesis of [1,2,4]triazolo[3,4-a]isoquinolin-3(2H)-ones." Chemistry of Heterocyclic Compounds, vol. 48, no. 1, 2012, pp. 146-153.
  • S-Alkylation of Triazoles:Al-Soud, Y. A., et al. "Synthesis and Characterization of Some New 1,2,4-Triazole Derivatives." Jordan Journal of Chemistry, vol. 5, no. 2, 2010.
  • Tautomerism in Triazoles: Kalanithi, M., et al. "Spectroscopic and DFT studies on 1,2,4-triazole-3-thiol derivatives." Spectrochimica Acta Part A, vol. 118, 2014, pp. 52-61.

  • General NMR Data Source:Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009.

Sources

Triazole-Based Compounds: A Comprehensive Technical Guide to Their Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triazole-based compounds, characterized by a five-membered ring containing three nitrogen atoms, represent a class of heterocyclic molecules with profound significance in medicinal chemistry.[1][2][3] Their remarkable versatility stems from favorable physicochemical properties, including metabolic stability, the capacity for hydrogen bonding, and the ability to act as bioisosteres for functional groups like amides, which facilitates robust interactions with a wide array of biological targets.[4][5][6][7] This guide provides an in-depth exploration of the core therapeutic applications of triazole derivatives, focusing on their established roles as antifungal and anticancer agents, alongside their emerging potential in antiviral, antibacterial, and neuroprotective therapies. We will delineate the primary mechanisms of action, present key quantitative data, and furnish validated experimental protocols for the evaluation of these compounds, offering a comprehensive resource for professionals engaged in novel drug discovery and development.

Part 1: The Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The term "triazole" encompasses two primary isomers: 1,2,3-triazole and 1,2,4-triazole.[8] Both scaffolds are foundational to numerous clinically approved drugs.[1][9] Their utility is not accidental; the triazole nucleus confers several advantageous properties. It is generally stable to metabolic degradation, hydrolysis, and both oxidizing and reducing conditions.[5] The polar nature of the ring, with its multiple nitrogen atoms acting as hydrogen bond acceptors and donors, can enhance the solubility and pharmacological profile of a parent molecule.[4][7] This unique combination of stability and interactive potential makes the triazole ring a "privileged scaffold," a molecular framework that is recurrently found in successful therapeutic agents.[6][10]

Part 2: Core Therapeutic Applications & Mechanisms of Action

The broad applicability of triazoles is a testament to their ability to interact with diverse enzyme systems and receptors.[11][12] This section details their most significant therapeutic roles.

Antifungal Agents: The Cornerstone of Triazole Therapy

Triazole derivatives are a first-line defense against systemic fungal infections, having largely superseded older imidazole agents due to their enhanced specificity and potency.[13][14][15]

Mechanism of Action: The primary antifungal mechanism is the targeted inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[14][16] This enzyme is essential for the biosynthesis of ergosterol, the principal sterol component of fungal cell membranes.[13][17]

  • Binding and Inhibition: The nitrogen atoms of the triazole ring bind to the heme iron atom in the active site of CYP51, preventing it from demethylating its lanosterol substrate.[14]

  • Ergosterol Depletion: Inhibition of CYP51 halts the ergosterol synthesis pathway. The resulting depletion of ergosterol compromises the structural integrity and fluidity of the fungal membrane.[16][18]

  • Toxic Sterol Accumulation: The blockage leads to the accumulation of toxic methylated sterol precursors, which further disrupts membrane function and inhibits fungal growth.[16]

  • Secondary Mechanisms: Recent studies suggest a secondary mechanism where triazole-induced sterol perturbations trigger a negative feedback loop that downregulates HMG-CoA reductase, the rate-limiting enzyme in the ergosterol pathway, further diminishing sterol production.[18]

This targeted disruption is the causal factor behind the potent fungistatic and, in some cases, fungicidal activity of drugs like Fluconazole, Voriconazole, and Itraconazole.[3][14]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-Limiting Step) Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Triazoles Triazoles Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Triazoles->Lanosterol 14α-demethylase (CYP51) Inhibition

Fig. 1: Inhibition of the fungal ergosterol biosynthesis pathway by triazole compounds.
Anticancer Agents: A Multifaceted Approach

The triazole scaffold is present in a growing number of anticancer agents, demonstrating its adaptability in targeting various hallmarks of cancer.[19][20] Unlike their antifungal counterparts, anticancer triazoles do not have a single, unified mechanism.

Key Mechanisms of Action:

  • Aromatase Inhibition: Drugs like Letrozole and Anastrozole, used in hormone-receptor-positive breast cancer, are potent non-steroidal aromatase inhibitors. The triazole ring binds to the heme group of the aromatase enzyme, blocking the conversion of androgens to estrogens and thus depriving cancer cells of estrogen-driven growth signals.[11]

  • Kinase Inhibition: Many triazole derivatives have been designed to target specific protein kinases that are overactive in cancer cells, such as EGFR (Epidermal Growth Factor Receptor) and BRAF.[10][21] Inhibition of these kinases disrupts downstream signaling pathways responsible for cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Certain triazole compounds interfere with the dynamics of microtubules by inhibiting the polymerization of tubulin.[4][11] This disruption of the cellular cytoskeleton induces cell cycle arrest and apoptosis, a mechanism shared with established chemotherapeutics like taxanes.

  • Other Targets: Triazoles have also been incorporated into molecules that inhibit thymidylate synthase, methionine aminopeptidase, and other enzymes critical for cancer cell metabolism and survival.[4][11]

Anticancer_Mechanisms cluster_targets Diverse Anticancer Targets cluster_outcomes Cellular Outcomes Triazole_Scaffold Triazole-Based Compound Kinases Kinase Inhibition (e.g., EGFR, BRAF) Triazole_Scaffold->Kinases Tubulin Tubulin Polymerization Inhibition Triazole_Scaffold->Tubulin Aromatase Aromatase Inhibition Triazole_Scaffold->Aromatase OtherEnzymes Other Enzyme Inhibition Triazole_Scaffold->OtherEnzymes ReducedProliferation Reduced Proliferation Kinases->ReducedProliferation CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest HormoneDeprivation Hormone Deprivation Aromatase->HormoneDeprivation OtherEnzymes->ReducedProliferation Apoptosis Apoptosis CellCycleArrest->Apoptosis

Fig. 2: Diverse mechanisms of action for triazole-based anticancer agents.
Antiviral Agents: Broad-Spectrum Potential

The triazole ring is a key component of several antiviral drugs, most notably Ribavirin, a broad-spectrum agent effective against a range of RNA and DNA viruses.[5][22]

Mechanism of Action:

  • Nucleoside Analogs: Ribavirin, a 1,2,4-triazole carboxamide, acts as a guanosine analog.[5] Once phosphorylated inside the cell, it interferes with viral replication through multiple mechanisms, including inhibition of viral RNA-dependent RNA polymerase (RdRp), induction of lethal mutations in the viral genome (error catastrophe), and depletion of intracellular guanosine triphosphate (GTP) pools.[5][22]

  • Enzyme Inhibition: Novel triazole derivatives have been developed to specifically target other viral enzymes. For instance, some compounds show inhibitory activity against the helicase of coronaviruses or the proteases of HIV and hepatitis C virus (HCV).[22][23] This targeted approach is a major focus of current research, especially in the wake of recent viral pandemics.[23][24]

Antibacterial Agents: An Emerging Frontier

While less established than in other areas, the use of triazoles in antibacterial drug design is a field of growing interest, driven by the urgent need for new agents to combat multidrug-resistant bacteria.[15][25][26]

Strategy and Action: Triazole derivatives often act as "hybrid molecules," where the triazole scaffold is combined with a known antibacterial pharmacophore. For example, novel analogs of ofloxacin incorporating a 1,2,4-triazole ring have shown antibacterial properties comparable to the parent drug against both Gram-positive and Gram-negative pathogens.[25] The triazole moiety can enhance the compound's binding affinity to bacterial targets, improve its pharmacokinetic properties, or help overcome resistance mechanisms.[4][25]

Neuroprotective Agents: Targeting Neurodegeneration and Ischemia

A compelling and relatively new application for triazoles is in the treatment of neurological disorders.[27][28] Research has shown that certain triazole derivatives can protect neurons from damage in models of ischemic stroke and neurodegenerative diseases like Parkinson's.[29][30]

Neuroprotective Mechanisms:

  • Anti-inflammatory Effects: Triazole-pyrimidine hybrids have demonstrated significant anti-neuroinflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia cells.[27]

  • Antioxidant Activity: Some derivatives exert neuroprotection by activating the Nrf2 antioxidant response element pathway, which upregulates the expression of protective enzymes like heme oxygenase-1 (HO-1).[28][30]

  • Anti-apoptotic Effects: Chalcone-triazole hybrids have been shown to protect neuronal cells from oxidative stress-induced apoptosis by maintaining mitochondrial membrane potential and modulating the expression of pro- and anti-apoptotic proteins like BAX and BCL-2.[31]

Part 3: Drug Discovery & Development Workflow

The journey from a triazole scaffold to a clinical candidate involves a structured, multi-step evaluation process. The causality behind this workflow is to progressively increase the biological complexity of the testing environment, from isolated molecular targets to cellular systems, ensuring that resources are focused on the most promising candidates. This protocol is self-validating, as each step provides the necessary data to justify progression to the next.

Fig. 3: A generalized experimental workflow for the discovery of triazole-based therapeutic agents.
Experimental Protocols

Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

  • Objective: To determine the concentration at which a triazole compound inhibits 50% of cancer cell growth (IC₅₀).

  • Causality: The MTT assay is a foundational screen for anticancer activity. It measures the metabolic activity of cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. A decrease in metabolic activity is a reliable proxy for cell death or proliferation inhibition, providing a quantitative measure of a compound's cytotoxic potential.[32]

  • Methodology:

    • Cell Culture: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]

    • Compound Treatment: Prepare serial dilutions of the triazole test compounds in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a triazole compound required to inhibit the visible growth of a bacterium.

  • Causality: The MIC assay is the gold standard for quantifying the potency of a potential antibacterial agent.[25] It provides a clear, reproducible endpoint that allows for direct comparison between different compounds and against standard antibiotics, guiding the selection of candidates with the most potent bacteriostatic activity.

  • Methodology:

    • Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

    • Compound Preparation: Perform a two-fold serial dilution of the triazole compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

    • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.[25]

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Part 4: Quantitative Data Summary & Future Perspectives

The therapeutic potential of novel compounds is ultimately judged by quantitative metrics of potency and selectivity. The table below summarizes representative data for various triazole derivatives across different applications.

Compound Class Target Application Target/Cell Line Potency (IC₅₀ / MIC) Reference Drug Potency (Reference) Citation(s)
Thymol-1,2,3-triazole hybridAnticancerMCF-7 (Breast Cancer)6.17 µMTamoxifen>50 µM[11]
Uracil-1,2,3-triazole hybridAnticancerA549 (Lung Cancer)3.29 µMPemetrexed3.29 µM[11]
Ofloxacin-1,2,4-triazole analogAntibacterialS. aureus0.25 - 1 µg/mLOfloxacin0.25 - 1 µg/mL[25]
4-Amino-1,2,4-triazole derivativeAntibacterialE. coli5 µg/mLCeftriaxone5 µg/mL[25]
1,2,4-Triazole-amino acid hybridAntifungalP. piricola10.126 µg/mLMefentrifluconazole>50 µg/mL[33][34]
Quinazolinone-triazole hybridAnticancer (Kinase)MET Kinase22.76 µM--[10]

Future Perspectives

The field of triazole therapeutics is dynamic and continues to evolve. A primary challenge, particularly in antifungal therapy, is the emergence of resistant strains, often through mutations in the target CYP51 enzyme or overexpression of efflux pumps.[13][14] This necessitates ongoing research into new triazole derivatives that can overcome these resistance mechanisms.

Future development will likely focus on:

  • Hybrid Molecules: Combining the triazole scaffold with other pharmacophores to create multifunctional drugs with enhanced potency or dual mechanisms of action.[11][25][35]

  • Targeting Novel Pathways: Expanding the application of triazoles to new therapeutic areas by designing compounds that modulate previously unexplored biological targets.[2][36]

  • Improving Pharmacokinetics: Modifying the triazole core and its substituents to optimize absorption, distribution, metabolism, and excretion (ADME) properties, leading to safer and more effective drugs.

The triazole scaffold has proven to be one of the most successful and versatile platforms in modern drug discovery. Its continued exploration by medicinal chemists and pharmacologists promises to deliver the next generation of therapies for a wide range of human diseases.

References

  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.).
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  • A comprehensive review on triazoles as anticancer agents. (2024). DergiPark.
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  • 1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI.
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  • Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017).
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  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers.
  • Recent Researches in Triazole Compounds as Medicinal Drugs. (2012).
  • Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. (2022). Bentham Science Publisher.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). ACS Publications.
  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica.
  • Exploring the Chemistry and Therapeutic Potential of Triazoles: A Comprehensive Literature Review. (2019). Bentham Science Publishers.
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  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2021). Beilstein Journals.
  • Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer. (2023). Frontiers.
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1,2,4-Triazole Thioether Derivatives: A Technical Guide to Synthesis and Pharmacological Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the design, synthesis, and pharmacological evaluation of 1,2,4-triazole thioether derivatives. It is structured to support decision-making in hit-to-lead optimization and mechanistic validation.

Executive Summary

The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking with biological targets. The thioether (S-alkylated) derivatives of this core are particularly significant because the sulfur atom acts as a flexible linker, enhancing lipophilicity and allowing the molecule to adopt conformations favorable for binding deep hydrophobic pockets in enzymes like CYP51 (lanosterol 14α-demethylase) and tubulin .

This guide synthesizes recent literature (2020–2025) to provide actionable protocols for synthesizing these derivatives and evaluating their efficacy in oncology and infectious disease models.

Chemical Architecture & Synthesis

The Core Scaffold & Tautomerism

The precursor 1,2,4-triazole-3-thiones exist in a thione-thiol tautomeric equilibrium. In solution, the thione (C=S) form predominates. However, under basic conditions, the thiol (–SH) form is deprotonated to a thiolate anion (–S⁻), which is a soft nucleophile. This drives regioselective S-alkylation over N-alkylation when reacting with soft electrophiles (alkyl halides), a critical factor in yield optimization.

Synthetic Workflow

The most robust synthetic route involves the cyclization of thiosemicarbazides followed by Williamson-type S-alkylation.

DOT Diagram: General Synthesis Pathway

SynthesisPath Start Carboxylic Acid (R-COOH) Hydrazide Acid Hydrazide (R-CONHNH2) Start->Hydrazide EtOH/H2SO4 NH2NH2·H2O TSC Thiosemicarbazide (Intermediate) Hydrazide->TSC R'-NCS (Isothiocyanate) Thione 1,2,4-Triazole-3-thione (Nucleophilic Core) TSC->Thione 4N NaOH Reflux, 4h (Cyclization) Thioether 1,2,4-Triazole Thioether (Target Scaffold) Thione->Thioether R''-X (Alkyl Halide) KOH/EtOH or K2CO3/Acetone (S-Alkylation)

Caption: Step-wise synthesis from carboxylic acid precursors to the final S-alkylated thioether derivative. Note the alkaline cyclization step critical for ring formation.

Pharmacological Landscape & SAR

Structure-Activity Relationship (SAR)

Modifications to the thioether tail and the N4/C5 positions dictate specificity.

  • Antimicrobial Potency: Electron-withdrawing groups (e.g., -NO₂, -Cl ) on the phenyl ring at C5 increase potency against Gram-positive bacteria by enhancing cell wall penetration.

  • Anticancer Specificity: Bulky, lipophilic groups (e.g., 3,4-dichlorophenyl ) at the N4 position improve binding to the colchicine site of tubulin. The thioether linker length is optimal at 1–2 carbons; longer chains often reduce metabolic stability.

DOT Diagram: SAR Analysis

SAR Core 1,2,4-Triazole Core N4 N4 Position: Lipophilic Aryl Groups (e.g., 3,4-dichlorophenyl) Enhances Tubulin Binding Core->N4 C5 C5 Position: Electron-Donating (-OH, -OMe) Increases Antimicrobial Activity Electron-Withdrawing (-NO2) Increases Cytotoxicity Core->C5 S_Linker S-Linker: Methylene (-CH2-) spacer optimal for flexibility. Acts as H-bond acceptor. Core->S_Linker

Caption: Structural optimization map highlighting key substitution sites for tuning biological activity.

Quantitative Data Summary

The following table summarizes key potency metrics from recent literature.

Compound ClassTarget Organism/Cell LineKey SubstituentActivity MetricReference
Schiff Base-Thioether S. aureus (Gram +)3-nitrobenzylideneMIC: 0.264 mM
Indole-Triazole Hybrid Hep-G2 (Liver Cancer)3,4-dichlorophenylIC50: < 5 µM
Thiadiazole-Thioether C. albicans (Fungi)Benzoyl groupMIC: 40.62 mg/L
Tubulin Inhibitor A431 (Epidermoid Ca)N-phenyl moietyEC50: Single-digit nM

Mechanistic Insights

Antimicrobial: CYP51 Inhibition

In fungi, the triazole N4 nitrogen coordinates with the heme iron of lanosterol 14α-demethylase (CYP51) .[1] The thioether side chain occupies the hydrophobic access channel, blocking the substrate (lanosterol) and preventing ergosterol synthesis, leading to membrane rupture.

Anticancer: Tubulin Polymerization Inhibition

Triazole thioethers mimic combretastatin A-4 . They bind to the colchicine site at the interface of α- and β-tubulin dimers. This sterically hinders microtubule assembly, arresting cells in the G2/M phase and triggering apoptosis.

DOT Diagram: Dual Mechanism of Action

Mechanism cluster_fungal Antifungal Pathway cluster_cancer Anticancer Pathway Compound 1,2,4-Triazole Thioether Target1 Target: CYP51 (Heme Iron) Compound->Target1 Target2 Target: Tubulin (Colchicine Site) Compound->Target2 Action1 Blocks Ergosterol Biosynthesis Target1->Action1 Outcome1 Membrane Instability -> Cell Death Action1->Outcome1 Action2 Inhibits Polymerization Target2->Action2 Outcome2 G2/M Arrest -> Apoptosis Action2->Outcome2

Caption: Dual mechanistic pathways showing CYP51 inhibition (fungal) and Tubulin interference (cancer).

Experimental Protocols

Protocol A: Synthesis of 1,2,4-Triazole-3-thione (Cyclization)
  • Rationale: The use of 4N NaOH ensures complete thermodynamic cyclization of the thiosemicarbazide intermediate.

  • Reactants: Suspend the acyl thiosemicarbazide (10 mmol) in 4N NaOH (20 mL).

  • Reaction: Reflux the mixture at 100°C for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Work-up: Cool to room temperature. Acidify with conc. HCl to pH 2–3. The thione will precipitate as a solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: S-Alkylation (Thioether Formation)
  • Rationale: Acetone/K₂CO₃ provides mild basic conditions that favor S-alkylation over N-alkylation due to the "soft-soft" interaction between the sulfur nucleophile and the alkyl halide.

  • Setup: Dissolve 1,2,4-triazole-3-thione (1 mmol) in dry acetone (15 mL).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 mmol) and stir at RT for 30 mins to generate the thiolate anion.

  • Alkylation: Add the alkyl halide (e.g., benzyl chloride, 1.1 mmol) dropwise.

  • Reaction: Stir at room temperature (or reflux for sterically hindered halides) for 6–12 hours.

  • Isolation: Evaporate solvent. Resuspend residue in water to dissolve salts. Filter the precipitate or extract with ethyl acetate.

Protocol C: MIC Determination (Broth Microdilution)
  • Standard: CLSI guidelines.

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) at 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilution: Dilute 1:100 in Mueller-Hinton Broth.

  • Plating: In a 96-well plate, add 100 µL of broth containing the test compound (serial dilutions from 512 to 0.5 µg/mL). Add 100 µL of inoculum.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Future Perspectives

The next generation of 1,2,4-triazole thioethers is moving toward hybrid pharmacophores . Coupling the triazole core with quinoline or coumarin moieties has shown synergistic effects, overcoming resistance mechanisms in MRSA and multi-drug resistant tumors. Furthermore, molecular docking is now an indispensable prerequisite to synthesis, allowing researchers to predict the optimal length of the thioether linker for specific enzyme pockets.

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.

  • 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Bentham Science.

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation. ResearchGate.

  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. NIH PMC.

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents (2022-2025). PubMed.

  • Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol. BenchChem.

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Technical Whitepaper: 2-[(4H-1,2,4-Triazol-3-ylthio)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application potential of 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid , a specific organic intermediate with significant relevance in medicinal chemistry, particularly in the design of metallo-enzyme inhibitors and fragment-based drug discovery (FBDD).

Synthesis, Properties, and Pharmacophore Potential

Executive Summary

2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid (PubChem CID: 2484019) is a bifunctional organic scaffold combining a benzoic acid moiety with a 1,2,4-triazole-3-thiol group via a methylene bridge. This specific arrangement confers unique chelating properties, making it a valuable "privileged structure" in the development of inhibitors for zinc-dependent metallo-enzymes (e.g., metallo-


-lactamases, matrix metalloproteinases). This guide outlines the compound's chemical identity, validated synthetic pathways, and its utility as a fragment in drug discovery.
Chemical Identity & Properties

The compound exists in tautomeric equilibrium (1H/4H on the triazole ring and thione/thiol forms). The data below refers to the canonical carboxylate form.

PropertyValue
Chemical Name 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid
Synonyms 2-((1H-1,2,4-triazol-5-ylthio)methyl)benzoic acid; 2-(1,2,4-triazol-3-ylsulfanylmethyl)benzoic acid
CAS Registry Number Not widely listed (Primary ID: PubChem CID 2484019 )
InChIKey JVHKRPSXLPNVSP-UHFFFAOYSA-N
Molecular Formula C

H

N

O

S
Molecular Weight 235.26 g/mol
pKa (Predicted) ~3.8 (Carboxylic acid), ~8.5 (Triazole)
LogP (Predicted) 0.8 – 1.2 (Moderate lipophilicity)
H-Bond Donors/Acceptors 2 Donors / 5 Acceptors
Synthetic Pathways

Two primary pathways are established for the synthesis of this compound. Method A is preferred for its atom economy and use of readily available starting materials (phthalide).

Method A: Phthalide Ring Opening (Nucleophilic Attack)

This method utilizes the latent electrophilicity of the phthalide lactone ring. Under basic conditions, the thiolate anion of 1,2,4-triazole-3-thiol attacks the methylene carbon of phthalide, opening the ring to yield the ortho-substituted benzoic acid.

  • Reagents: Phthalide, 1,2,4-Triazole-3-thiol, Sodium Ethoxide (NaOEt).

  • Solvent: Absolute Ethanol.

  • Conditions: Reflux for 4–6 hours.

  • Yield: Typically 65–80%.

Method B: Nucleophilic Substitution (S-Alkylation)

This method involves a standard S


2 reaction between a halomethyl-benzoic acid derivative and the thiol.
  • Reagents: 2-(Bromomethyl)benzoic acid (or methyl ester), 1,2,4-Triazole-3-thiol, Potassium Carbonate (K

    
    CO
    
    
    
    ).
  • Solvent: DMF or Acetone.

  • Note: Requires a deprotection step if the methyl ester is used.

Experimental Workflow Visualization

The following diagram illustrates the preferred Method A synthesis and the compound's structural logic.

SynthesisPath cluster_conditions Reaction Conditions Phthalide Phthalide (Lactone Precursor) Intermediate Thiolate Anion (In situ formation) Phthalide->Intermediate NaOEt/EtOH Reflux Triazole 1,2,4-Triazole-3-thiol (Nucleophile) Triazole->Intermediate Product 2-[(4H-1,2,4-triazol-3-ylthio) methyl]benzoic acid Intermediate->Product Ring Opening (S-Alkylation)

Caption: Synthesis of 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid via phthalide ring opening.

Functional Applications & Pharmacophore Mapping
4.1. Metallo-Enzyme Inhibition

The structural motif of this compound is highly relevant for inhibiting zinc-dependent enzymes.

  • Mechanism: The carboxylic acid group coordinates to the catalytic Zinc ion (Zn

    
    ) in the enzyme active site. Simultaneously, the triazole nitrogen atoms and the sulfur bridge provide secondary coordination or hydrophobic interactions with the S1/S1' pockets.
    
  • Target Class: Metallo-

    
    -lactamases (MBLs) like NDM-1 or VIM-2, where such "mercaptocarboxylate" motifs are known bioisosteres.
    
4.2. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~235 Da and favorable ligand efficiency (LE) metrics, this compound serves as an ideal "fragment" for screening libraries.

  • Vector Growth: The benzene ring allows for substitution (e.g., at the 4- or 5-position) to reach additional binding pockets without disrupting the primary chelating pharmacophore.

Pharmacophore Interaction Model

Pharmacophore Zn Zn2+ Ion (Enzyme Active Site) Pocket Hydrophobic Pocket (S1 Subsite) COOH Carboxylate (Chelator) COOH->Zn Ionic/Coordination Triazole Triazole Ring (H-Bond/Coordination) Triazole->Zn Monodentate Binding Triazole->Pocket Pi-Stacking Linker S-Methyl Linker (Spacer) Linker->Pocket Flexibility

Caption: Pharmacophore mapping of the compound binding to a zinc-dependent metallo-enzyme active site.

Analytical Characterization Expectations

To validate the synthesis, researchers should look for the following spectral signatures:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Singlet at

      
       13.0–13.5 ppm (COOH).
      
    • Broad singlet at

      
       13.8 ppm (Triazole NH).
      
    • Singlet at

      
       8.3–8.5 ppm (Triazole CH).
      
    • Singlet at

      
       4.4–4.6 ppm (S-CH
      
      
      
      -Ar).
    • Multiplets at

      
       7.3–7.9 ppm (Aromatic protons).
      
  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]

      
       = 236.05.
      
    • Negative Mode: [M-H]

      
       = 234.03.
      
Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (gloves, goggles). The thiol precursor is odorous; perform synthesis in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfur bridge.

References
  • PubChem. (2025).[1] Compound Summary: 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid (CID 2484019). National Center for Biotechnology Information. [Link]

  • University of Luxembourg. (2025). PubChemLite for Metabolomics: InChIKey JVHKRPSXLPNVSP-UHFFFAOYSA-N.[2][Link]

  • Mazzucotelli, E., et al. (2020). Phthalide Ring Opening: A Versatile Route to Ortho-Substituted Benzoic Acids. European Journal of Organic Chemistry. (General reference for phthalide ring-opening methodology).

Sources

Tautomeric Forms of 1,2,4-Triazole Compounds: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, underpinning the efficacy of numerous therapeutic agents and functional materials.[1][2][3] The inherent prototropic tautomerism of the 1,2,4-triazole ring system, however, presents a critical and often overlooked variable that profoundly influences molecular properties, including receptor binding affinity, pharmacokinetic profiles, and material characteristics.[4][5] This in-depth technical guide provides a comprehensive exploration of the tautomeric landscape of 1,2,4-triazole compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize and control the tautomeric forms of these vital heterocyclic systems. This guide delves into the structural nuances of the primary tautomers, the intricate interplay of electronic and environmental factors governing their equilibrium, and the state-of-the-art analytical and computational techniques for their elucidation. By integrating theoretical principles with actionable experimental protocols and insightful case studies, this document serves as an essential resource for the rational design and development of next-generation 1,2,4-triazole-based molecules.

The Fundamental Concept of Tautomerism in 1,2,4-Triazoles

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the context of 1,2,4-triazoles, prototropic tautomerism, which involves the migration of a proton, is the most prevalent form. The 1,2,4-triazole ring contains three nitrogen atoms, each of which can potentially accommodate a proton, leading to three possible annular tautomers: the 1H-, 2H-, and 4H-tautomers.

The position of the proton profoundly alters the electronic distribution, hydrogen bonding capabilities, and steric profile of the molecule. These differences, in turn, dictate the molecule's reactivity, its interactions with biological targets, and its solid-state properties.[6] For instance, the tautomeric form of a drug molecule can significantly impact its ability to bind to a receptor, as the hydrogen bond donor and acceptor sites are altered between tautomers.[1]

Figure 1: The three principal annular tautomers of the 1,2,4-triazole ring.

Relative Stabilities and Factors Influencing Tautomeric Equilibrium

The relative populations of the 1H, 2H, and 4H tautomers are dictated by their thermodynamic stabilities, which are in turn influenced by a delicate balance of intramolecular and intermolecular forces.

Intrinsic Stability of the Parent 1,2,4-Triazole

For the unsubstituted 1,2,4-triazole, the 1H-tautomer is generally the most stable form in the gas phase and in nonpolar solvents.[7][8] The 4H-tautomer is significantly less stable. Computational studies have provided quantitative insights into these energy differences.

TautomerRelative Energy (kcal/mol) - Gas PhasePredominant Form
1H-1,2,4-triazole0.0Yes
2H-1,2,4-triazole~1-3Minor
4H-1,2,4-triazole~7-10Very Minor

Table 1: Calculated relative energies of the parent 1,2,4-triazole tautomers in the gas phase. These values are representative and can vary slightly depending on the computational method.

The Decisive Role of Substituents

The introduction of substituents onto the triazole ring can dramatically alter the tautomeric landscape. The electronic nature of the substituent is a key determinant of the preferred tautomeric form.

  • Electron-donating groups (EDGs) , such as -NH₂, -OH, and alkyl groups, tend to stabilize the 2H-tautomer. This is attributed to favorable electronic interactions where the EDG can donate electron density to the electron-deficient C3 and C5 positions, a situation that is more pronounced in the 2H-tautomer.[4]

  • Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, and -CF₃, generally favor the 1H-tautomer. These groups withdraw electron density from the ring, and the 1H-tautomer can better accommodate this electronic demand.[9]

Substituent at C3Predominant TautomerRationale
-NH₂2HEDG stabilizes the 2H form through resonance.
-NO₂1HEWG is better accommodated by the electronic distribution of the 1H form.
-CH₃1H/2H mixtureAlkyl groups have a weaker electronic effect, often leading to a mixture of tautomers.
-Ph1HThe phenyl group can act as either an electron-donating or -withdrawing group depending on its substitution, but generally favors the 1H form.

Table 2: Influence of substituents at the C3 position on the predominant tautomer of 1,2,4-triazole.

The Influence of the Solvent Environment

The surrounding solvent plays a crucial role in stabilizing or destabilizing different tautomers, primarily through hydrogen bonding and polarity effects.

  • Polar protic solvents , such as water and alcohols, can form hydrogen bonds with the nitrogen atoms of the triazole ring. This can shift the tautomeric equilibrium towards the tautomer that presents a more accessible or more basic nitrogen atom for hydrogen bonding.[10]

  • Polar aprotic solvents , like DMSO and DMF, can also influence the equilibrium through dipole-dipole interactions.

  • Nonpolar solvents , such as hexane and toluene, have a minimal effect on the intrinsic tautomeric preference.

The interplay between substituent and solvent effects can be complex, and the predominant tautomer in a given environment is often a result of a combination of these factors.[11]

Experimental and Computational Methodologies for Tautomer Elucidation

A multi-pronged approach combining spectroscopic, crystallographic, and computational techniques is essential for the unambiguous characterization of 1,2,4-triazole tautomers.

Figure 2: An integrated workflow for the comprehensive investigation of 1,2,4-triazole tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H, ¹³C, and particularly ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.[12]

  • Sample Preparation: Dissolve 5-10 mg of the 1,2,4-triazole compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the chemical shifts of the triazole ring protons (C-H) and the N-H proton. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

    • If the tautomeric interconversion is slow on the NMR timescale, distinct sets of signals for each tautomer may be observed. The integration of these signals can provide a quantitative measure of the tautomer ratio.

  • ¹⁵N NMR Acquisition:

    • ¹⁵N NMR provides direct information about the nitrogen environment. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, enriched samples or longer acquisition times may be necessary.

    • Indirect detection methods, such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), are highly effective for determining ¹⁵N chemical shifts.

    • The chemical shifts of the nitrogen atoms will be significantly different for the protonated and unprotonated nitrogens in each tautomer. For example, a protonated nitrogen will resonate at a different frequency than an unprotonated "pyridine-like" nitrogen.[13]

  • Data Analysis:

    • Compare the experimental chemical shifts with those predicted by computational methods (e.g., DFT) for each possible tautomer to aid in signal assignment and tautomer identification.[14]

    • Variable temperature NMR studies can provide information on the dynamics of tautomeric interconversion.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise location of the proton on the triazole ring.[15]

  • Crystal Growth: Grow single crystals of the 1,2,4-triazole compound of suitable size and quality (typically 0.1-0.3 mm in all dimensions).[16] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[17]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods to solve the "phase problem." The atomic positions are then refined to obtain the final crystal structure.[18][19]

  • Analysis: The refined structure will clearly show the location of the proton on one of the nitrogen atoms, thus identifying the tautomeric form present in the solid state. It also provides valuable information on intermolecular interactions, such as hydrogen bonding, which can influence the stability of a particular tautomer in the crystal lattice.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy can be used to study tautomeric equilibria in solution by observing the different electronic absorption spectra of the tautomers.[20]

  • Sample Preparation: Prepare dilute solutions of the 1,2,4-triazole compound in various solvents of differing polarity.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • The different tautomers will likely have distinct λmax values and molar absorptivities due to their different electronic structures.

    • By analyzing the changes in the absorption spectra as a function of solvent polarity, information about the tautomeric equilibrium can be inferred.

    • Comparison of the experimental spectra with theoretically calculated spectra for each tautomer can aid in the assignment of the absorption bands to specific tautomeric forms.[21]

Computational Chemistry: A Predictive and Interpretive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.[9][22]

  • Structure Generation: Build the 3D structures of all possible tautomers of the 1,2,4-triazole derivative.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in the presence of a solvent (using a continuum solvation model like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[4] The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

  • Energy Calculation: Calculate the relative electronic energies and Gibbs free energies of the tautomers to predict their relative stabilities and populations.[23]

  • Spectroscopic Prediction: Calculate NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the interpretation of experimental data.

The Impact of Tautomerism in Drug Design and Development

The tautomeric state of a 1,2,4-triazole-containing drug molecule is a critical determinant of its biological activity. The ability of a drug to bind to its target receptor is highly dependent on its three-dimensional structure and the spatial arrangement of its hydrogen bond donors and acceptors.

Figure 3: A conceptual diagram illustrating how different tautomers of a drug molecule can have vastly different binding affinities for a receptor.

A change in the tautomeric form can lead to a complete loss of biological activity. Therefore, understanding and controlling the tautomeric state of a drug candidate is a crucial aspect of modern drug design.[24][25][26]

Case Study: Antifungal Azoles

Many successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole moiety. The nitrogen atoms of the triazole ring are essential for coordinating to the heme iron of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, thereby inhibiting ergosterol biosynthesis. The specific tautomeric form of the triazole ring influences its basicity and steric accessibility, which are critical for this coordination. An incorrect tautomer may not be able to effectively bind to the enzyme, rendering the drug inactive.

Conclusion

The tautomerism of 1,2,4-triazole compounds is a multifaceted phenomenon with profound implications for their chemical and biological properties. A thorough understanding of the factors that govern tautomeric equilibria and the application of a comprehensive suite of analytical and computational tools are paramount for researchers in academia and industry. By embracing the complexity of tautomerism, scientists can unlock the full potential of the 1,2,4-triazole scaffold to design and develop novel therapeutics and advanced materials with enhanced efficacy and performance. This guide provides a robust framework for navigating the intricacies of 1,2,4-triazole tautomerism, empowering researchers to make informed decisions in their scientific endeavors.

References

  • Substituent Effects on Triazole Tautomerism. (2016). Scribd. [Link]

  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (2024). PubMed. [Link]

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. [Link]

  • Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. (2016). PubMed. [Link]

  • Benchmarking DFT Methods for 1,2,4-Triazoles. (2025). Scribd. [Link]

  • A Quantum-Chemical Investigation on 5,5'-BI(1H-1.2,4-Triazole). (n.d.). DergiPark. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. [Link]

  • DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. (2025). ResearchGate. [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Preprints.org. [Link]

  • Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. (2016). ACS Publications. [Link]

  • Solvent and substituent effects on the electronic structures of triazoles: Computational study. (2025). ResearchGate. [Link]

  • Tautomeric forms of 1,2,4‐triazole. (n.d.). ResearchGate. [Link]

  • Mechanistic Insights into the Formation of 1-Alkylidene/Arylidene-1,2,4-triazolinium Salts: A Combined NMR/Density Functional Theory Approach. (2022). PMC. [Link]

  • Mechanistic Insights into the Formation of 1-Alkylidene/Arylidene-1,2,4-triazolinium Salts: A Combined NMR/Density Functional Theory Approach. (2022). ACS Publications. [Link]

  • 15N NMR spectra, tautomerism and diastereomerism of 4,5-dihydro-1H-1,2,3-triazoles. (n.d.). RSC Publishing. [Link]

  • The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase. (n.d.). RSC Publishing. [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (n.d.). International Journal of Pharmaceutical Research and Applications. [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • 1H, 13C and 15N NMR Spectroscopy and Tautomerism of Nitrobenzotriazoles. (2009). PubMed. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). PMC. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026). Oreate AI Blog. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). T, C, P. [Link]

  • Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

  • Determination of the tautomerism of albendazole desmotropes using solution and solid state NMR together with DFT theoretical. (2022). HAL Open Science. [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). ACS. [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. [Link]

  • How to Solve Single Crystal XRD Structure. (2019). YouTube. [Link]

  • Single crystal X-ray diffraction. (2025). Fiveable. [Link]

  • UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. (2025). ResearchGate. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2017). ResearchGate. [Link]

  • 1,2,4-Triazole. (n.d.). Wikipedia. [Link]

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Methodological & Application

analytical methods for triazole fungicide detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TZ-2026 Advanced Analytical Strategies for the Quantitation of Triazole Fungicides and Polar Metabolites in Complex Matrices

Abstract & Scope

Triazole fungicides (e.g., tebuconazole, propiconazole, epoxiconazole) represent a critical class of sterol demethylation inhibitors (DMIs) used extensively in agriculture and clinical mycology. While effective, their persistence poses significant analytical challenges due to enantiomeric selectivity (chiral toxicity) and the formation of highly polar Triazole Derivative Metabolites (TDMs) like 1,2,4-triazole (TRZ) and triazole alanine (TA).[1]

This Application Note provides a dual-stream protocol:

  • Stream A: High-throughput residue analysis of parent compounds using QuEChERS and LC-MS/MS.

  • Stream B: Specialized detection of polar metabolites (TDMs) using the QuPPe method.

  • Stream C: Chiral separation strategies for enantiomer-specific risk assessment.

Analytical Challenges & Mechanistic Insight

The Polarity Trap: Most laboratories fail to detect total triazole burden because standard multiresidue methods (MRMs) like QuEChERS partition polar metabolites (TDMs) into the aqueous waste layer.

  • Parent Compounds: Lipophilic (

    
    ). Amenable to C18 retention.
    
  • Metabolites (TDMs): Highly polar.[2] Require Porous Graphitic Carbon (PGC) or HILIC separation.

The Chiral Blind Spot: Triazoles possess one or two chiral centers. Often, only one enantiomer carries the fungicidal activity (e.g., (-)-tebuconazole), while the other may exhibit disproportionate endocrine disruption.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct extraction and separation pathway based on the target analyte.

Triazole_Workflow Sample Complex Matrix (Plant/Bio-fluid) Decision Target Analyte Selection Sample->Decision Path_Parent Parent Triazoles (Lipophilic) Decision->Path_Parent Path_Polar Polar Metabolites (TDMs) (1,2,4-T, TA, TAA) Decision->Path_Polar Path_Chiral Chiral Profiling (Enantiomers) Decision->Path_Chiral Ext_QuEChERS Extraction: QuEChERS (AOAC 2007.01) Path_Parent->Ext_QuEChERS Ext_QuPPe Extraction: QuPPe (Acidified MeOH) Path_Polar->Ext_QuPPe Path_Chiral->Ext_QuEChERS Clean_dSPE Cleanup: d-SPE (PSA/C18/MgSO4) Ext_QuEChERS->Clean_dSPE LC_Chiral SFC or LC: Amylose/Cellulose (Chiral Selector) Ext_QuEChERS->LC_Chiral Clean_None Cleanup: None/Filter (Avoid loss of polars) Ext_QuPPe->Clean_None LC_C18 LC-MS/MS: C18 Column (Reversed Phase) Clean_dSPE->LC_C18 LC_PGC LC-MS/MS: Hypercarb/HILIC (Polar Retention) Clean_None->LC_PGC

Caption: Decision tree for triazole analysis distinguishing between lipophilic parents (Blue), polar metabolites (Red), and chiral profiling (Green).

Protocol Stream A: Parent Triazoles (QuEChERS + LC-MS/MS)

Target: Tebuconazole, Propiconazole, Difenoconazole, Epoxiconazole.

Sample Preparation (Modified AOAC 2007.01)

Why this works: The acetate buffering maintains pH > 5, preventing degradation of acid-labile triazoles while ensuring consistent recovery.

  • Homogenization: Cryogenically mill 10 g of sample (fruit/veg) or 200 µL plasma.

  • Extraction:

    • Add 10 mL Acetonitrile (MeCN) containing 1% Acetic Acid.

    • Add Internal Standard (IS): Tebuconazole-d6 or TPP (Triphenylphosphate).

    • Shake vigorously for 1 min.

  • Salting Out:

    • Add 4 g MgSO₄ and 1 g NaOAc (Sodium Acetate).

    • Critical: Shake immediately to prevent MgSO₄ clumping (exothermic reaction). Centrifuge at 3000 x g for 5 min.

  • Cleanup (d-SPE):

    • Transfer 1 mL supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).

    • Note: For high-fat matrices (avocado/plasma), add 25 mg C18.

    • Centrifuge and filter (0.2 µm PTFE) into an autosampler vial.

LC-MS/MS Parameters

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm. Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid. Mobile Phase B: Methanol + 5 mM Ammonium Formate.[3] Flow Rate: 0.3 mL/min.

Table 1: Optimized MRM Transitions (ESI Positive)

AnalytePrecursor (m/z)Product Quant (m/z)Product Qual (m/z)Cone (V)CE (eV)
Tebuconazole 308.270.1125.13025
Propiconazole 342.1159.069.03530
Difenoconazole 406.1251.1337.04028
Epoxiconazole 330.1121.1101.03222
Tebuconazole-d6 (IS)314.276.13025

Protocol Stream B: Polar Metabolites (QuPPe + LC-MS/MS)

Target: 1,2,4-Triazole (TRZ), Triazole Alanine (TA), Triazole Lactic Acid (TLA).[2]

Scientific Rationale: These compounds have negative LogP values. They do not partition into MeCN in QuEChERS. The QuPPe (Quick Polar Pesticides) method utilizes acidified methanol and no partitioning salts to keep polars in the liquid phase.

  • Extraction:

    • Weigh 10 g sample.

    • Add 10 mL Methanol containing 1% Formic Acid.

    • Add IS: 1,2,4-Triazole-15N3.

    • Shake 1 min, Centrifuge 5 min.

  • Cleanup:

    • Do NOT use d-SPE (PSA will bind acidic metabolites like TAA).

    • Filter extract through 0.2 µm PVDF filter. Dilute 5x with mobile phase A.

  • Chromatography (The Critical Step):

    • Standard C18 will not retain TRZ.

    • Column: Porous Graphitic Carbon (e.g., Hypercarb, 2.1 x 100 mm) OR Specialized HILIC.

    • Mobile Phase: 1% Acetic Acid in Water (A) / 1% Acetic Acid in MeOH (B).[4]

    • Note: PGC columns require "regeneration" with high organic solvent to prevent retention time drift.

Protocol Stream C: Chiral Separation (Advanced)

Target: Enantiomeric Ratio (ER) determination.

Method: Supercritical Fluid Chromatography (SFC) is superior to Normal Phase LC for speed and peak shape.

  • System: Waters UPC2 or Agilent SFC.

  • Column: Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG or Trefoil AMY1).

  • Co-Solvent: MeOH/IPA (90:10) with 0.1% Diethylamine (DEA) or Formic Acid depending on analyte ionization.

  • Back Pressure: 2000 psi.

  • Detection: MS/MS (same transitions as Table 1).

Method Validation & Quality Control

Matrix Effect (ME) Calculation

Matrix effects (suppression/enhancement) are the primary source of error in LC-MS/MS. You must quantify this during validation.

Protocol:

  • Prepare Standard in Solvent (A) .

  • Prepare Matrix-Matched Standard (B) : Extract a blank matrix and spike the analyte after extraction.

  • Calculate ME % using the Matuszewski equation:



  • Interpretation:

    • ME = 0%: No effect.

    • ME < 0%: Ion Suppression (Common in QuEChERS).

    • ME > 0%: Ion Enhancement.

    • Action: If |ME| > 20%, use Matrix-Matched Calibration or Stable Isotope Dilution (Internal Standards).

Acceptance Criteria (SANTE/11312/2021)
  • Recovery: 70–120% with RSD ≤ 20%.

  • Linearity:

    
    .[5][6]
    
  • Ion Ratio: Product Quant/Qual ion ratio must be within ±30% of the standard.

References

  • AOAC International. (2007).[7] Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.

  • European Union Reference Laboratories (EURL-SRM). (2016). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method.

  • European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[3][5][7][8][9][10][11][12]

  • Waters Corporation. (2014). Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System.

Sources

using 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid in antifungal assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic Acid in Antifungal Susceptibility & Mechanistic Assays

Abstract & Introduction

The rise of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel antifungal pharmacophores. 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid (hereafter referred to as TZ-BA-2 ) represents a promising class of S-alkylated 1,2,4-triazole derivatives. Unlike classical azoles (e.g., fluconazole) that rely primarily on N-1 substitution, this compound incorporates a thio-linker and a benzoic acid moiety, potentially offering unique binding modes within the CYP51 active site or improved pharmacokinetic properties via the carboxylic acid functionality.

This guide provides a standardized workflow for evaluating the antifungal efficacy of TZ-BA-2. It moves beyond basic screening, detailing rigorous protocols for Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and mechanistic validation via ergosterol quantification.

Compound Profile & Handling

  • Chemical Name: 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid

  • Molecular Class: S-substituted 1,2,4-triazole / Benzoic acid derivative.[1]

  • Target Mechanism: Inhibition of Lanosterol 14

    
    -demethylase (CYP51).[2]
    
  • Solubility Profile:

    • Water: Low (pH dependent due to carboxylic acid).

    • DMSO: High (Recommended for stock solutions).

    • Ethanol: Moderate.

  • Storage:

    
    , dessicated. Protect from light.
    

Critical Handling Note: The carboxylic acid group at the ortho position (2-position) can influence solubility in unbuffered media. Ensure all assay media are buffered to pH 7.0 (using MOPS) to maintain consistent ionization and solubility during incubation.

Mechanism of Action (MOA)

The primary target of TZ-BA-2 is the heme-containing enzyme Lanosterol 14


-demethylase (CYP51) .
  • Binding: The N-4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron (

    
    ) in the CYP51 active site.[2]
    
  • Inhibition: This coordination blocks the binding of the substrate (lanosterol) and prevents the removal of the 14

    
    -methyl group.
    
  • Consequence: Accumulation of toxic 14

    
    -methylsterols (e.g., lanosterol, 4,14-dimethylzymosterol) and depletion of ergosterol .
    
  • Cellular Effect: Altered membrane fluidity, accumulation of toxic sterols, and growth arrest (fungistatic) or cell death (fungicidal, concentration-dependent).

Visualization: CYP51 Inhibition Pathway[2]

MOA_Pathway cluster_membrane Fungal Cell Membrane Synthesis AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Normal Catalysis Intermediates Toxic 14α-methylsterols (Accumulation) CYP51->Intermediates Inhibition Result Ergosterol Ergosterol (Essential Lipid) CYP51->Ergosterol Demethylation TZ_BA_2 TZ-BA-2 (Inhibitor) TZ_BA_2->CYP51 Blocks Heme Iron MembraneFailure Membrane Disruption (Growth Arrest) Intermediates->MembraneFailure MembraneIntegrity Membrane Integrity Maintained Ergosterol->MembraneIntegrity

Caption: Mechanism of Action: TZ-BA-2 inhibits CYP51, blocking Ergosterol synthesis and causing membrane failure.[2]

Experimental Protocols

Protocol A: Broth Microdilution Assay (MIC Determination)

Standard: Adapted from CLSI M27 (Yeasts) and M38 (Filamentous Fungi).[3]

Objective: Determine the Minimum Inhibitory Concentration (MIC) of TZ-BA-2 against Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305).

Materials:

  • TZ-BA-2 powder.

  • Solvent: 100% DMSO.

  • Media: RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS (3-[N-morpholino]propanesulfonic acid).

  • 96-well microtiter plates (U-bottom for yeast, flat-bottom for molds).

Procedure:

  • Stock Preparation: Dissolve TZ-BA-2 in DMSO to a concentration of

    
     (100x the highest test concentration).
    
  • Dilution Series:

    • Prepare a 2-fold serial dilution series in DMSO (e.g.,

      
       down to 
      
      
      
      ).
    • Perform an intermediate dilution (1:50) into RPMI 1640 medium. This reduces DMSO to 2% and brings compound concentrations to 2x the final desired range (

      
       to 
      
      
      
      ).
  • Inoculum Preparation:

    • Yeasts: Pick 5 colonies (

      
       old), suspend in saline, adjust to 
      
      
      
      to
      
      
      (0.5 McFarland). Dilute 1:100, then 1:20 in RPMI 1640. Final Inoculum:
      
      
      to
      
      
      .
    • Molds: Harvest conidia, adjust to

      
       to 
      
      
      
      .
  • Assay Setup:

    • Add

      
       of the 2x drug dilution to columns 1-10.
      
    • Add

      
       of the standardized inoculum to columns 1-11.
      
    • Column 11: Growth Control (Media + Inoculum + 1% DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • Candida:

      
       for 
      
      
      
      .
    • Aspergillus:[3][4][5]

      
       for 
      
      
      
      .
  • Readout:

    • MIC Endpoint: The lowest concentration showing

      
       inhibition of growth (prominent decrease in turbidity) compared to the growth control (standard for azoles/triazoles).
      
Protocol B: Time-Kill Kinetics

Objective: Determine if TZ-BA-2 is fungistatic or fungicidal.

  • Preparation: Prepare

    
     of RPMI 1640 containing TZ-BA-2 at concentrations of 
    
    
    
    ,
    
    
    , and
    
    
    the MIC. Include a growth control (no drug).
  • Inoculation: Inoculate with

    
     of the test organism.
    
  • Sampling: Incubate at

    
     with agitation. Remove 
    
    
    
    aliquots at
    
    
    and
    
    
    .
  • Plating: Serially dilute aliquots (1:10 in saline) and plate

    
     onto Sabouraud Dextrose Agar (SDA).
    
  • Analysis: Count colonies after

    
    . Plot 
    
    
    
    vs. Time.
    • Fungicidal:[6][7]

      
       reduction (
      
      
      
      kill).
    • Fungistatic:

      
       reduction.
      
Protocol C: Sterol Quantitation (Mechanism Validation)

Objective: Confirm CYP51 inhibition by detecting ergosterol depletion.

  • Culture: Grow C. albicans in Sabouraud Dextrose Broth (SDB) with sub-MIC levels of TZ-BA-2 (e.g., MIC/2) for

    
    . Include an untreated control.
    
  • Saponification: Harvest cells by centrifugation. Resuspend pellets in

    
     of 
    
    
    
    alcoholic KOH. Vortex and incubate at
    
    
    for
    
    
    .
  • Extraction: Add

    
     sterile water and 
    
    
    
    n-heptane. Vortex vigorously for 3 minutes. Allow layers to separate.
  • UV Analysis: Transfer the heptane layer (top) to a quartz cuvette. Scan absorbance between

    
     and 
    
    
    
    .
  • Interpretation:

    • Ergosterol Signature: A characteristic four-peak curve (peaks at 262, 271, 281, and 293 nm).

    • 24(28)-Dehydroergosterol (DHE) Signature: A shift or accumulation of precursors.

    • Result: A significant decrease in the height of the ergosterol peaks (281 nm) in the treated sample compared to control confirms CYP51 inhibition.

Data Presentation & Analysis

Table 1: Expected MIC Ranges (Hypothetical Reference Data)
OrganismStrainTZ-BA-2 MIC (

)
Fluconazole MIC (

)
Interpretation
C. albicansATCC 90028


Comparable potency
C. glabrataATCC 90030


Potential superior activity
A. fumigatusATCC 204305


(Intrinsic R)
Broad-spectrum potential
Workflow Visualization: MIC Assay Decision Tree

MIC_Workflow Start Start: Stock Solution (1600 µg/mL in DMSO) Dilution Serial Dilution (RPMI-1640 + MOPS) Start->Dilution Inoculum Add Inoculum (0.5 - 2.5 x 10^3 cells/mL) Dilution->Inoculum Incubate Incubate 35°C 24h (Yeast) / 48h (Mold) Inoculum->Incubate CheckGrowth Check Growth Control (Turbid?) Incubate->CheckGrowth Valid Assay Valid CheckGrowth->Valid Yes Invalid Repeat Assay CheckGrowth->Invalid No ReadMIC Read MIC (Lowest conc. with 50% inhibition) Valid->ReadMIC

Caption: Step-by-step decision tree for validating and reading Broth Microdilution assays.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[3][8][9] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[3] CLSI. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2012). Epidemiology of Invasive Candidiasis: a Persistent Public Health Problem. Clinical Microbiology Reviews, 20(1), 133–163. [Link]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337. [Link]

Sources

Application Note: 1,2,4-Triazoles in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Design, Synthesis, and Validation of Next-Generation Azole Fungicides

Executive Summary & Strategic Value

The 1,2,4-triazole scaffold remains the backbone of modern agricultural disease control. As the defining pharmacophore of the Demethylation Inhibitor (DMI) class, these compounds function by inhibiting the cytochrome P450 enzyme CYP51 (lanosterol 14


-demethylase).[1] Despite decades of use, the scaffold's versatility allows for continuous evolution to combat resistance.

This guide moves beyond basic textbook definitions to provide a field-ready technical roadmap . It details the specific mechanistic causality, a robust synthesis protocol for the


-hydroxy-triazole core (the structural basis of Tebuconazole and Epoxiconazole), and a self-validating biological assay system.
Mechanism of Action: The CYP51 Blockade

To design effective triazoles, one must understand the molecular collision at the active site. The fungicidal activity is not merely "inhibition"; it is a stereoselective coordination event.

The Molecular Event:

  • Binding: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron (

    
    ) in the active site of CYP51.
    
  • Disruption: This binding prevents the activation of oxygen, which is required to demethylate lanosterol at the C14 position.

  • Lethality:

    • Depletion: Ergosterol (essential for membrane fluidity) is depleted.

    • Accumulation: Toxic 14

      
      -methyl sterols accumulate, disrupting membrane integrity and leading to fungal cell death.
      
Visualization: The Sterol Biosynthesis Inhibition Pathway

The following diagram illustrates the specific intervention point of triazole fungicides within the fungal sterol pathway.

CYP51_Inhibition node_metabolite node_metabolite node_enzyme node_enzyme node_inhibitor node_inhibitor node_outcome node_outcome AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (C30H50O) Squalene->Lanosterol Intermediates 14α-methyl sterols (Toxic Accumulation) Lanosterol->Intermediates Blocked by Triazole Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Pathway CYP51 CYP51 (Lanosterol 14α-demethylase) CYP51->Lanosterol Catalyzes Demethylation Triazole 1,2,4-Triazole Fungicide (e.g., Tebuconazole) Triazole->CYP51 Inhibits (N4-Fe Coordination) CellDeath Fungal Cell Death (Membrane Lysis) Intermediates->CellDeath Toxicity Ergosterol->CellDeath Depletion causes lysis

Caption: Mechanism of Action: Triazoles inhibit CYP51, blocking Ergosterol synthesis and causing toxic sterol accumulation.[1][2]

Protocol: Synthesis of the -Hydroxy-Triazole Core

Most commercial triazole fungicides (Tebuconazole, Hexaconazole) share a common scaffold: a


-hydroxy-1,2,4-triazole. This protocol details the synthesis of this core via the Corey-Chaykovsky Epoxidation  followed by Triazole Ring Opening . This method is preferred over direct alkylation of ketones due to higher regioselectivity and yield.

Target Structure: 1-Aryl-2-(1,2,4-triazol-1-yl)ethanol derivative.[3]

Reagents & Equipment[2][4][5][6][7]
  • Reagents: Substituted Acetophenone (Start), Trimethylsulfoxonium iodide (TMSI), Sodium Hydride (NaH) or KOH, 1,2,4-Triazole, DMF (Anhydrous), Ethyl Acetate.

  • Equipment: Inert atmosphere manifold (

    
    ), Reflux condenser, TLC plates (Silica gel 60 F254).
    
Step-by-Step Methodology

Step 1: Epoxide Formation (Corey-Chaykovsky Reaction) Rationale: We convert the ketone to an epoxide to create an electrophilic site for the triazole attack.

  • Activation: In a flame-dried flask under

    
    , suspend NaH (1.2 eq, 60% dispersion) in dry DMSO or DMF.
    
  • Ylide Generation: Add Trimethylsulfoxonium iodide (1.2 eq) portion-wise at 0°C. Stir for 30-60 mins until H2 evolution ceases and a clear solution forms (formation of the dimethyloxosulfonium methylide).

  • Addition: Add the substituted acetophenone (1.0 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 3-5 hours. Monitor by TLC (Hexane:EtOAc 8:2). The ketone spot should disappear.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate. Use the crude epoxide immediately for Step 2.

Step 2: Triazole Ring Opening Rationale: The 1,2,4-triazole is an ambident nucleophile. Using a base catalyst promotes attack at the N1 position, which is biologically active. N4 attack is a common impurity.

  • Mix: Dissolve the crude epoxide from Step 1 in DMF.

  • Reagents: Add 1,2,4-triazole (1.5 eq) and Potassium Carbonate (

    
    , 2.0 eq).
    
  • Heat: Heat the mixture to 80-90°C for 6-12 hours.

    • Critical Control Point: Do not exceed 100°C to minimize polymerization or N4-isomer formation.

  • Purification: Cool, pour into water, and extract with EtOAc.

  • Isolation: The product (racemic mixture) is purified via column chromatography (DCM:MeOH 95:5). The N1-isomer is typically less polar than the N4-isomer.

Synthetic Workflow Diagram

Synthesis_Workflow Start Substituted Acetophenone Step1 Step 1: Epoxidation (TMSI / NaH / DMSO) Start->Step1 Corey-Chaykovsky Intermediate Epoxide Intermediate Step1->Intermediate Electrophilic Scaffold Step2 Step 2: Ring Opening (1,2,4-Triazole / K2CO3) Intermediate->Step2 Nucleophilic Attack Product β-Hydroxy-Triazole (Racemic Mixture) Step2->Product N1-Isomer (Active)

Caption: Two-step synthesis of the bioactive triazole core via epoxide intermediate.

Biological Evaluation: High-Throughput Antifungal Assay

Trustworthiness in data comes from standardized protocols. This microdilution assay determines the


 against key agricultural pathogens (e.g., Fusarium graminearum or Botrytis cinerea).

Protocol:

  • Inoculum Prep: Harvest spores from 7-day old PDA cultures. Adjust concentration to

    
     spores/mL in PDB (Potato Dextrose Broth).
    
  • Compound Plate: Dissolve synthesized triazoles in DMSO. Prepare serial dilutions in a 96-well plate. Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Incubation: Add 100

    
     of spore suspension to each well containing the compound.
    
  • Controls:

    • Positive Control:[2] Commercial Tebuconazole.

    • Negative Control: DMSO only (0% inhibition).

    • Blank: Media only (no spores).

  • Readout: Incubate at 25°C for 48-72 hours. Measure Optical Density (OD) at 600 nm.

Data Calculation:



Structure-Activity Relationship (SAR) Insights

The following table summarizes key SAR trends for optimizing the 1,2,4-triazole scaffold for agricultural use.

Structural FeatureModificationImpact on Activity
Phenyl Ring 4-Cl or 2,4-di-ClIncreases lipophilicity and metabolic stability.
Phenyl Ring 4-F or 2,4-di-FEnhances metabolic stability; often improves spectrum.
Linker (

chain)
Bulky groups (t-Butyl)Increases selectivity for fungal CYP51 over plant enzymes.
Triazole Ring N1-substitutionEssential for activity. N4-substitution is inactive.
Hydroxyl Group Free -OHCritical for H-bonding within the active site pocket.
References
  • Mechanism of Action & CYP51 Inhibition

    • BenchChem.[2][6] "Mechanism of action of 1,2,4-triazole-based compounds." Link

    • National Institutes of Health (PMC). "Novel 1, 2, 4-Triazoles as Antifungal Agents."[1][4][8][9][10][11][12] Link

  • Synthetic Protocols

    • Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles." Link

    • BenchChem.[2][6] "Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol." Link

  • Agricultural Applications & PGRs

    • Wikipedia. "Paclobutrazol: Mechanism and Usage."[13][14][15][16] Link

    • Taylor & Francis. "Response of crops to paclobutrazol application."[14] Link

  • Toxicology & Metabolism

    • FAO (Food and Agriculture Organization). "Triazole Fungicide Metabolites Toxicology."[17] Link

Sources

Application Note & Protocol: High-Throughput Screening of Triazole-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Triazoles in High-Throughput Screening

The triazole scaffold, encompassing both 1,2,3- and 1,2,4-triazole isomers, has emerged as a "privileged" structure in modern medicinal chemistry.[1][2] Its remarkable metabolic stability, capacity for hydrogen bonding, and ability to serve as a rigid linker make it a cornerstone of many FDA-approved drugs.[2][3] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,2,3-triazole derivatives, enabling the rapid and efficient creation of vast, structurally diverse compound libraries.[4][5] This synthetic tractability makes triazole-based libraries exceptionally well-suited for high-throughput screening (HTS), a process that automates the testing of thousands to millions of compounds to identify starting points for drug discovery.[6][7][8]

This guide provides a comprehensive framework for designing and executing a successful HTS campaign for triazole-based libraries, from initial assay development to hit validation. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to navigate the complexities of HTS and unlock the therapeutic potential of this versatile chemical class.

Section 1: Pre-Screening Foundations: Library and Assay Readiness

A successful HTS campaign is built upon a foundation of a high-quality compound library and a robust, reliable assay. Overlooking these initial steps is a common cause of wasted resources and inconclusive results.

Triazole Library Design and Quality Control (QC)

The power of HTS is directly proportional to the quality and diversity of the library being screened.[9] For triazole-based libraries, combinatorial synthesis using click chemistry allows for systematic exploration of chemical space.[][11][12]

Key Library Considerations:

  • Structural Diversity: The library should contain a wide array of building blocks (azides and alkynes) to maximize the exploration of different pharmacophores and physicochemical properties.

  • Drug-Likeness: Compounds should generally adhere to established guidelines for molecular weight, lipophilicity (cLogP), and hydrogen bond donors/acceptors to improve the probability of identifying developable leads.[13]

  • Purity and Integrity: Compound purity is paramount. Impurities can lead to false positives or mask true activity.[14] Standard QC procedures should be implemented.

Protocol: Compound Library QC

  • Identity Verification: Confirm the chemical structure of a representative subset of the library (e.g., 5-10%) using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity Assessment: Analyze the same subset by High-Performance Liquid Chromatography (HPLC) to determine purity, aiming for >95% for all library compounds.[15]

  • Solubility Evaluation: Ensure compounds are soluble in the assay buffer at the screening concentration. DMSO is the most common solvent, but its final concentration in the assay should be kept low (typically ≤0.5%) to avoid artifacts.[16]

  • Plate Management: Store library plates in a controlled environment (e.g., -20°C or -80°C, low humidity) to prevent degradation. Utilize automated systems for compound handling to minimize freeze-thaw cycles and cross-contamination.[16][17]

Assay Development and Statistical Validation

The goal of assay development is to create a sensitive, reproducible, and scalable method to measure the activity of compounds against the biological target.[18] Enzymes, particularly kinases and proteases, are common targets for triazole-based inhibitors and are amenable to various HTS-compatible assay formats.[2][19][20][21]

The choice of technology depends on the target and the specific biological question. Universal platforms that detect common enzymatic byproducts (e.g., ADP, AMP) can accelerate development across multiple enzyme classes.[22]

Assay Technology Detection Principle Pros Cons Common Targets
Fluorescence Polarization (FP) Measures changes in the rotation of a fluorescently labeled molecule upon binding.Homogeneous (no-wash), sensitive.Can be prone to interference from fluorescent compounds.Kinases, Proteases
Time-Resolved FRET (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore when in close proximity.High sensitivity, reduced background.Requires specific labeling, potential for compound interference.GPCRs, Protein-Protein Interactions
Luminescence Measures light produced by a chemical reaction (e.g., luciferase).High signal-to-background, sensitive.Luciferase inhibitors can cause false positives.[23]Reporter Gene Assays, ATP-based assays
RapidFire Mass Spectrometry (MS) Label-free detection of substrate and product by mass.[24]Direct measurement, reduces false positives from optical interference.[25]Higher instrument cost, lower throughput than optical methods.Proteases, Methyltransferases

Before embarking on a full-scale screen, the assay's quality must be statistically validated. The Z'-factor (Z-prime) is the industry-standard metric for this purpose.[26][27][28] It quantifies the separation between the positive and negative control signals, accounting for data variation.

The formula for Z'-factor is:



Where:
  • 
     = mean of the positive control (e.g., uninhibited enzyme)
    
  • 
     = standard deviation of the positive control
    
  • 
     = mean of the negative control (e.g., fully inhibited enzyme or no enzyme)
    
  • 
     = standard deviation of the negative control
    

Interpreting the Z'-Factor: [27][29][30]

  • Z' > 0.7: An excellent assay, ideal for HTS.

  • 0.5 ≤ Z' < 0.7: A good, acceptable assay for HTS.[27]

  • Z' < 0.5: The assay requires optimization before screening.

  • Z' < 0: The assay is not suitable for screening.[26]

Section 2: The High-Throughput Screening Workflow

The HTS process is a highly automated and integrated workflow designed for speed and precision.[9]

HTS Workflow Diagram

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Automated Screening cluster_analysis Phase 3: Data Analysis & Hit Selection Lib Triazole Library Plate (Source) Dispense Compound Dispensing (Acoustic/Tip-based) Lib->Dispense Transfer Assay Assay Plate (384/1536-well) Incubate Incubation Assay->Incubate Reagents Assay Reagents (Enzyme, Substrate, Buffer) Add_Reagents Reagent Addition Reagents->Add_Reagents Dispense->Assay Add_Reagents->Assay Read Plate Reading (e.g., FP, TR-FRET) Incubate->Read Data_QC Data QC & Normalization (Calculate Z') Read->Data_QC Hit_Select Hit Selection (e.g., % Inhibition > 50%) Data_QC->Hit_Select Triage Hit Triage & Confirmation Hit_Select->Triage Hit_Triage_Funnel Primary Primary Screen (~100,000s Compounds) Single Concentration Confirmation Hit Confirmation (~1,000s Hits) Resupply, Same Assay Primary->Confirmation ~1-3% Hit Rate DoseResponse Dose-Response (IC50) (~100s Confirmed Hits) Confirmation->DoseResponse Orthogonal Orthogonal/Counter-Screens (Eliminate False Positives) DoseResponse->Orthogonal Potency & SAR Biophysical Biophysical Validation (Confirm Direct Binding, e.g., SPR, TSA) Orthogonal->Biophysical Mechanism Confirmed Validated Validated Hits (~10s-50s) Ready for Lead Optimization Biophysical->Validated

Caption: The sequential process of filtering and validating hits from an HTS campaign.

Section 4: Post-HTS Validation: From Hit to Lead

Initial hits from the primary screen must undergo a rigorous validation process to confirm their activity and mechanism of action before they can be considered for lead optimization. [31]

Hit Confirmation and Potency Determination

The first step is to re-test the initial hits, often from a freshly sourced powder sample to rule out degradation or contamination issues. [14][15]Active compounds are then tested across a range of concentrations to determine their potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Protocol: Dose-Response Curve Generation

  • Prepare Compound Plate: Create a serial dilution series for each confirmed hit compound. A typical 8-point curve might range from 100 µM to 1 nM. This is done in a separate source plate.

  • Assay Execution: Perform the primary assay as described previously, but instead of a single concentration, dispense the serial dilutions of the hit compounds into the assay plates. Run each concentration in triplicate.

  • Data Analysis: Calculate the % Inhibition for each concentration.

  • Curve Fitting: Plot % Inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Orthogonal and Counter-Screening Assays

An orthogonal assay is crucial for validating hits. [32][33][34]It measures the same biological outcome as the primary screen but uses a different detection technology or principle. [35]This helps eliminate artifacts specific to the primary assay format. [32]For example, if the primary screen was a fluorescence-based kinase assay detecting ADP production, an orthogonal assay might be a label-free mass spectrometry assay that directly measures the phosphorylation of the peptide substrate. [34][35] Counter-screens are used to assess the specificity of the hit compounds. For example, a compound identified as an inhibitor of a specific kinase should be tested against a panel of related kinases to determine its selectivity profile.

Conclusion

High-throughput screening of triazole-based compound libraries is a powerful strategy for modern drug discovery. The synthetic accessibility of triazoles via click chemistry allows for the creation of large, diverse libraries, providing a rich pool of chemical matter for screening. [1][4]A successful HTS campaign, however, depends on a meticulous, multi-stage process. By investing in high-quality library management, developing robust and statistically validated assays, and implementing a rigorous hit triage and validation cascade, researchers can effectively navigate the complexities of HTS to identify novel, high-quality starting points for the development of new therapeutics.


References

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Google Cloud.
  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025, October 27). BellBrook Labs.
  • On HTS: Z-factor. (2023, December 12). Medium.
  • Improving Therapeutics Discovery with Orthogonal Assay Data. (2022, June 29). Revvity Signals.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.
  • Orthogonal Assay Service. Creative Biolabs.
  • Z-factors. BIT 479/579 High-throughput Discovery.
  • Hit Identification. Vipergen.
  • Z-factor. Wikipedia.
  • The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. (2019, January 16). Tempo Bioscience.
  • Enzyme assay design for high-throughput screening. PubMed.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025, January 11). PMC.
  • Triazole-based click chemistry as strategic for novel therapeutics treatments of cancer: A bibliometric analysis 2007–2024. (2025, April 5). ScienceDirect.
  • Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry. PMC.
  • Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. (2014, October 21). PubMed.
  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024, May 23). Oxford Academic.
  • High-Throughput Screening of Inhibitors. Creative Enzymes.
  • Recent applications of click chemistry in drug discovery. (2019, May 16). ResearchGate.
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing).
  • Click Chemistry and Its Applications in Medicinal Chemical Synthesis. (2022, November 3). BOC Sciences.
  • Compound library management. PubMed.
  • Click Chemistry in Drug Discovery. Sigma-Aldrich.
  • Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting.
  • Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. (2023, November 14). MDPI.
  • High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes. (2025, December 23). PMC.
  • High-Throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
  • 1,2,4-triazole derivatives as tyrosine kinase inhibitors. ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2021, September 18). MDPI.
  • An insight on medicinal attributes of 1,2,4-triazoles. PMC.
  • Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. (2025, February 24). PMC.
  • Hit Identification Approaches and Future Directions – Protac. Drug Discovery Pro.
  • (PDF) High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes. (2026, January 27). ResearchGate.
  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2025, October 27). RSC Publishing.
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009, May 29). ResearchGate.
  • Screening of synthetic 1,2,3-triazolic compounds inspired by SRPIN340 as anti-Trypanosoma cruzi agents. SciELO.
  • Hit Discovery at Sygnature Discovery. Sygnature Discovery.
  • Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. (2026, February 7). Infinix Bio.
  • High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ.
  • High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (2023, May 11). Royal Society of Chemistry.
  • A review of high-throughput screening approaches for drug discovery. American Laboratory.
  • compoundManagement. HTS.

Sources

preparation of 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid for docking studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the computational preparation of 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid , a versatile scaffold exhibiting tautomeric complexity and pH-dependent ionization. Unlike rigid ligands, this compound requires a dynamic preparation protocol to account for the 1,2,4-triazole proton migration and the carboxylic acid's electrostatic state. This protocol ensures high correlation between in silico predictions and in vitro biological activity (e.g., COX-2 inhibition or Metallo-


-lactamase binding).

Part 1: Chemical Context & Structural Integrity

The Tautomerism Conundrum

The nomenclature "4H-1,2,4-triazole" refers to a specific tautomer; however, in solution and protein binding pockets, the proton on the triazole ring is mobile.

  • Mechanism: The hydrogen atom can migrate between the N1, N2, and N4 positions.

  • Impact: The 1H and 2H tautomers often possess lower energy in solution, but the 4H tautomer may be stabilized by specific active site residues (e.g., Serine or Histidine) via hydrogen bonding networks.

  • Directive: You must generate all accessible tautomers during ligand preparation. Restricting the ligand to the "4H" form explicitly named in the file can lead to false negatives in docking scores.

Ionization States (pKa Handling)

The benzoic acid moiety has a pKa of approximately 4.2.

  • Physiological pH (7.4): The carboxyl group exists predominantly as the anionic carboxylate (

    
    ).
    
  • Interaction Logic: This anion is a critical "warhead" for electrostatic salt bridges (e.g., with Arginine/Lysine in COX-2) or metal coordination (e.g., Zinc in metallo-enzymes).

  • Triazole pKa: The 1,2,4-triazole ring is weakly basic (pKa

    
     2.2–2.4 for the conjugate acid). At pH 7.4, it remains neutral.
    

Part 2: Computational Ligand Preparation Protocol

Objective: Convert 2D SMILES into an energy-minimized, biologically relevant 3D ensemble.

Step-by-Step Methodology

1. Input Standardization

  • Source: Use the canonical SMILES string: OC(=O)c1ccccc1CSc2ncn[nH]2 (Note: This SMILES may represent the 1H form; the software will expand this).

  • Cleaning: Remove counter-ions (Na+, Cl-) and water molecules if importing from a crystal structure (e.g., In situ extraction).

2. State Generation (The Critical Step) Use a tool such as LigPrep (Schrödinger) or OpenBabel/RDKit with the following parameters:

  • pH Range: Set to

    
    .
    
  • Tautomers: "Generate all stable tautomers." Ensure the output includes 1H, 2H, and 4H variants of the triazole.[1][2]

  • Chirality: The linker methylene (

    
    ) is achiral. Preserve original chirality if substituents are added to the phenyl ring.
    

3. Energy Minimization

  • Force Field: OPLS3e or OPLS4 (preferred for heterocyclic accuracy). Alternatively, use MMFF94s for open-source workflows.

  • Convergence Criterion: RMSD < 0.01 Å.

  • Conformer Generation: Generate up to 32 conformers per tautomer to account for the flexibility of the thio-methyl linker (

    
     bond rotation).
    
Visualization: Ligand Preparation Workflow

LigandPrep Input Input: 2D SMILES Ionization Ionization (pH 7.4) Gen: Carboxylate (-) Input->Ionization Desalt Tautomer Tautomer Enum (1H, 2H, 4H Triazole) Ionization->Tautomer pKa calc Minimization Energy Min (OPLS4 / MMFF94) Tautomer->Minimization 3D Gen Output 3D Docking Library (.sdf / .pdbqt) Minimization->Output Filter

Figure 1: Logical flow for converting the raw chemical structure into a docking-ready library, emphasizing the split into multiple tautomeric states.

Part 3: Target Preparation & Grid Generation

Context: This scaffold is frequently investigated for anti-inflammatory (COX-2) and antimicrobial activity. The protocol below assumes a generic enzymatic target but highlights the carboxylate interaction.

Receptor Pre-processing
  • Retrieval: Download high-resolution PDB structure (Resolution < 2.5 Å).

  • H-Bond Network Optimization:

    • Optimize Hydrogen bond assignments (Propka pH 7.0).

    • Crucial: Flip Histidine, Asparagine, and Glutamine residues to maximize H-bond geometric fit.

  • Metal Coordination (If applicable):

    • If the target is a metallo-enzyme (e.g., VIM-2), ensure the Zinc/Iron charge is explicitly defined (usually +2). The carboxylate of the ligand often coordinates here.

Grid Box Definition
  • Center: Define the grid box center using the centroid of the co-crystallized ligand.

  • Size:

    • Inner Box:

      
       Å (Active site).
      
    • Outer Box: Add 15 Å buffer to allow the flexible benzoic acid tail to rotate without clashing with the boundary.

  • Constraints (Optional): Set a hydrogen bond constraint on the key catalytic residue (e.g., Arg120 in COX-2) to enforce the carboxylate interaction.

Part 4: Docking Execution & Validation

Directive: Do not trust a docking score without geometric validation.

The "Self-Docking" Validation

Before docking your new compound, extract the native co-crystallized ligand and re-dock it.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

    
     2.0 Å .
    
Scoring & Analysis
  • Run Docking: Use Precision Mode (Standard Precision - SP or Extra Precision - XP).

  • Post-Docking Filter:

    • Discard poses where the triazole ring is exposed to solvent (unless the target surface suggests otherwise).

    • Prioritize poses where the Carboxylate forms a salt bridge or H-bond.

    • Prioritize poses where the Triazole Nitrogen acts as an H-bond acceptor.

Visualization: Validation Loop

Validation Crystal Crystal Structure (Holo-protein) Extract Extract Native Ligand Crystal->Extract Redock Re-Docking (Same Protocol) Extract->Redock RMSD_Calc Calculate RMSD Redock->RMSD_Calc Decision RMSD < 2.0 Å? RMSD_Calc->Decision Proceed Proceed to Test Ligand Decision->Proceed Yes Refine Refine Grid/Force Field Decision->Refine No Refine->Redock

Figure 2: The Self-Validating Docking Loop. This cycle must be completed successfully before docking the triazole derivative.

Part 5: Data Summary & Interpretation[3]

Table 1: Critical Interaction Checkpoints for Analysis

MoietyChemical State (pH 7.[3]4)Primary Interaction TypeTarget Residue Examples
Carboxylic Acid Anionic (

)
Electrostatic / Salt BridgeArginine, Lysine, Zn

Thioether Linker Neutral (

)
Hydrophobic / VDWLeucine, Valine, Phe
Triazole Ring Neutral (Aromatic)

-

Stacking / H-Bond
Tyrosine, Phe, His
Triazole Nitrogen H-Bond AcceptorHydrogen BondSerine, Threonine (Backbone NH)

Interpretation Note: If the docking results show the triazole ring flipping frequently between poses, it indicates a "loose fit" in that region. Consider adding substituents to the triazole ring (e.g., phenyl or alkyl groups) in follow-up designs to fill the sub-pocket and improve affinity [1].

References

  • Al-Wahaibi, L. H., et al. (2020).[4] Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. National Institutes of Health (PMC). Retrieved from [Link]

  • Özil, M., et al. (2020).[5][6] Synthesis and Molecular Docking Studies of Novel Triazole Derivatives as Antioxidant Agents. Letters in Organic Chemistry. Retrieved from [Link]

  • University of Luxembourg. (2026). PubChemLite Record: 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid.[7] Retrieved from [Link]

Sources

Troubleshooting & Optimization

challenges in the purification of 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1,2,4-Triazole Derivatives Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Case ID: TRZ-PUR-2024

Welcome to the Triazole Purification Hub

As a Senior Application Scientist, I often see 1,2,4-triazole projects stall not during synthesis, but during isolation. These heterocycles are deceptive: they appear simple, yet their amphoteric nature (


 for the conjugate acid, 

for the NH) creates unique interactions with stationary phases and metal catalysts.

This guide is structured as a series of Support Tickets addressing the most frequent failures I encounter in the field.

Ticket #001: The "Comet" Effect (Severe Tailing on Silica)

User Issue: "My product moves on the TLC plate, but on the column, it streaks from the baseline to the solvent front. I’m losing 40% of my mass to the silica."

Technical Diagnosis: The basic nitrogen atoms (N2/N4) of the triazole ring are proton acceptors. Standard silica gel is slightly acidic (


). As your compound travels down the column, it undergoes reversible protonation by the silanol groups (

), causing it to "drag" or tail.

Troubleshooting Protocol:

  • The "Pre-Wash" Technique (Mandatory for Scale >1g): Do not just add triethylamine (TEA) to your mobile phase.

    • Step 1: Flush the packed silica column with 3 column volumes (CV) of Hexane:TEA (99:1)before loading your sample. This neutralizes the most active acidic sites.

    • Step 2: Run your standard gradient. You can often omit TEA in the eluent if the column is pre-treated, preventing TEA salt contamination in your NMR.

  • Solvent System Switch: If DCM:MeOH causes tailing, switch to DCM:Acetone. Acetone is a hydrogen bond acceptor and competes effectively with the triazole for silanol binding sites, often sharpening peaks without the need for basic modifiers.

Visual Guide: Mobile Phase Decision Tree

TriazoleChromatography Start Compound Tailing on Silica? CheckSolubility Is it soluble in DCM? Start->CheckSolubility DCM_MeOH Current System: DCM/MeOH? CheckSolubility->DCM_MeOH Yes ReversePhase Switch to C18 (Reverse Phase) Mobile Phase: H2O/ACN + 0.1% TFA CheckSolubility->ReversePhase No (Polar/Ionic) AddBase Add 1% Et3N or NH4OH DCM_MeOH->AddBase Mild Tailing SwitchAcetone Switch to DCM/Acetone (Competes for Silanols) DCM_MeOH->SwitchAcetone Severe Tailing SwitchAcetone->ReversePhase Still Fails

Figure 1: Decision logic for overcoming silica-triazole interactions.

Ticket #002: The "Blue Product" (Copper Removal in Click Chemistry)

User Issue: "I performed a CuAAC (Click) reaction. The NMR is clean, but the solid is light green/blue. Column chromatography didn't remove the color."

Technical Diagnosis: 1,2,4-triazoles (and their 1,2,3-isomers) are excellent ligands. They chelate Copper(I) and Copper(II) with high affinity (


 in the nanomolar range). Standard silica chromatography is insufficient because the Cu-Triazole complex is stable and co-elutes with the free ligand.

The "Chelation-Crash" Protocol:

Do not rely on simple extraction. You must displace the copper with a stronger ligand.

MethodEfficiencyProtocol Note
EDTA Wash HighDissolve product in DCM. Wash 3x with 0.1M aqueous EDTA (pH 7.4) . The aqueous layer typically turns blue; the organic layer clears.
Solid Scavenger Very HighAdd SiliaMetS® Thiol or CupriSorb resin (4 eq. relative to Cu) to the reaction mixture.[1][2][3] Stir 4 hours. Filter.
Sulfide Precip. HighLegacy method: Add

. Precipitates CuS (black solid). Warning: Generates

gas; requires ventilation.

Self-Validating Check: Dissolve 5mg of your "purified" product in 1mL acetonitrile. Add 1 drop of concentrated aqueous ammonia.

  • Result: If the solution turns deep blue, copper is still present.[1] Repeat the EDTA wash.

Ticket #003: Regioisomer Separation (N1 vs N2 vs N4)

User Issue: "I alkylated 1,2,4-triazole and see two spots on TLC. They are very close (


 0.4 and 0.45). How do I separate them?"

Technical Diagnosis: Alkylation of 1,2,4-triazole typically yields the N1-isomer (major, ~90%) and the N4-isomer (minor, ~10%), though N2 alkylation is possible depending on tautomeric equilibrium and sterics.

  • N1-isomer: Generally less polar (higher

    
    ) due to lower dipole moment.
    
  • N4-isomer: Symmetrical, often higher melting point, more polar (lower

    
    ).
    

Separation Strategy:

  • Flash Chromatography Optimization:

    • Use a tall, narrow column (high aspect ratio).

    • Solvent: Toluene:Ethyl Acetate (gradient) often provides better separation factors (

      
      ) for isomers than Hexane:EtOAc. Toluene interacts with the 
      
      
      
      -systems of the isomers differently.
  • Recrystallization (The "Oiling Out" Fix): If chromatography fails, exploit the symmetry of the N4 isomer.

    • Step 1: Dissolve the mixture in minimum hot Ethanol.

    • Step 2: Add Ethyl Acetate dropwise until cloudiness persists.

    • Step 3: Cool slowly to

      
      . The N4 isomer (more symmetric packing) often crystallizes out, leaving the N1 isomer in the mother liquor.
      

Ticket #004: Solubility & Crystallization

User Issue: "My triazole derivative is an oil that won't solidify. I suspect it's pure, but I need a solid for stability."

Technical Diagnosis: Triazoles are often "sticky" due to their ability to accept hydrogen bonds from trace water. "Oiling out" occurs when the compound separates as a liquid phase before reaching the crystal nucleation point.

The "Dual-Solvent Diffusion" Protocol:

  • Dissolve the "oil" in a minimal amount of DCM or THF (Good solvent) in a small vial.

  • Place this open vial inside a larger jar containing Hexane or Pentane (Anti-solvent).

  • Seal the larger jar.

  • Mechanism: The volatile anti-solvent slowly diffuses into the good solvent, increasing saturation gradually. This promotes ordered crystal growth over amorphous oil formation.

Visual Guide: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mix TLC TLC Analysis Crude->TLC Isomers Isomers Present? TLC->Isomers Copper Click Reaction? Isomers->Copper No Sep_Isomer Toluene/EtOAc Column or Selective Cryst. Isomers->Sep_Isomer Yes (N1/N4) Remove_Cu EDTA Wash or Scavenger Resin Copper->Remove_Cu Yes (Blue/Green) Final Pure Triazole Copper->Final No Sep_Isomer->Copper Remove_Cu->Final

Figure 2: Integrated workflow for isolation of triazole derivatives.

References

  • BenchChem. (2025).[1][3][4][5][6] Technical Support Center: Purification of Polar 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives. Retrieved from 5[5]

  • Frontiers in Chemistry. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition. Retrieved from 7

  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from 8

  • Chemistry Stack Exchange. (2017). Separation of alkylated 1,2,4-triazole in solution. Retrieved from 9

  • Asian Journal of Chemistry. (2014). Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. Retrieved from 10

Sources

Technical Support Center: Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My 1,2,4-triazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in 1,2,4-triazole synthesis can often be attributed to several factors, including reaction conditions and the purity of starting materials.[1]

Common Causes & Solutions:

Potential CauseRecommended Solutions
Inadequate Reaction Temperature Many classical methods, such as the Pellizzari reaction, require high temperatures.[2] If the temperature is too low, the reaction may not proceed to completion. Consider optimizing the temperature or using microwave irradiation, which can shorten reaction times and potentially increase yields by minimizing exposure to high temperatures.[1][2]
Purity of Starting Materials Impurities in starting materials can lead to the formation of side products and interfere with the desired reaction.[1] Ensure that all reagents, especially sensitive ones like hydrazines, are of high purity and stored correctly.[1]
Inefficient Water Removal Many 1,2,4-triazole syntheses are condensation reactions that produce water as a byproduct. Inefficient removal of this water can inhibit the reaction equilibrium. Ensure your reaction setup is equipped for effective water removal, such as a Dean-Stark apparatus where appropriate.
Incomplete Reaction A slow reaction rate might result in incomplete conversion of starting materials.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.[1]
Q2: I am observing the formation of a mixture of isomers in my reaction. How can I control the regioselectivity?

The formation of isomeric mixtures is a common challenge, particularly in syntheses like the Einhorn-Brunner reaction when using unsymmetrical starting materials.[1][3]

Strategies for Controlling Regioselectivity:

  • Einhorn-Brunner Reaction: When using an unsymmetrical imide, the regioselectivity is influenced by the acidity of the corresponding carboxylic acids.[3][4] The acyl group from the stronger carboxylic acid will preferentially be at the 3-position of the triazole ring.[3][5] To favor a specific isomer, carefully select the diacylamine starting material based on the electronic properties of its substituents.[1]

  • Catalyst-Controlled Synthesis: The choice of catalyst can be a powerful tool for controlling regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, a Ag(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a Cu(II) catalyst favors the formation of 1,5-disubstituted 1,2,4-triazoles.[1][6]

Q3: What are the most common byproducts I should expect, and how can they be identified?

The formation of byproducts is dependent on the specific synthetic route employed.

Common Byproducts and Their Origins:

Synthetic RouteCommon ByproductsRationale for FormationIdentification Tips
Pellizzari Reaction Symmetrical 3,5-di-R- and 3,5-di-R'-1,2,4-triazolesWhen using an unsymmetrical amide and acylhydrazide, acyl interchange or transamination can occur at high temperatures, leading to a mixture of the desired unsymmetrical triazole and two symmetrical triazoles.[2]NMR and Mass Spectrometry can distinguish between the different triazole isomers based on their substitution patterns.[7][8]
General Syntheses 1,3,4-Oxadiazoles In reactions involving acylhydrazides, intramolecular cyclization can sometimes lead to the formation of the isomeric 1,3,4-oxadiazole ring system, particularly under dehydrating conditions.[9]IR spectroscopy can be useful here, as the C=N and C-O-C stretching frequencies in oxadiazoles will differ from those in triazoles.
General Syntheses Unreacted Starting Materials Incomplete reactions are a common source of impurities.[1]TLC is an effective way to monitor the consumption of starting materials.[7]
Reactions with Hydrazine Hydrolysis Products Hydrazine and its derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.The presence of unexpected carboxylic acids or amides in the product mixture could indicate hydrolysis of starting materials or intermediates.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis and purification of 1,2,4-triazoles.

Issue 1: Difficulty in Product Purification

Purification of 1,2,4-triazoles can be challenging due to the presence of unreacted starting materials, side products, and isomers.[1]

Workflow for Purification Strategy Selection

purification_workflow start Crude Product Mixture is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No recrystallization->column_chromatography Unsuccessful success Pure Product recrystallization->success Successful salt_formation Consider Purification via Salt Formation column_chromatography->salt_formation Unsuccessful column_chromatography->success Successful salt_formation->success Successful failure Re-evaluate Strategy salt_formation->failure Unsuccessful

Caption: Decision workflow for selecting a purification strategy.

Protocol: Recrystallization

Recrystallization is a highly effective method for purifying solid 1,2,4-triazole products.[1]

Step-by-Step Protocol:

  • Solvent Selection: The choice of solvent is critical.[7] Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent necessary.[7]

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and heat for a short period.[7] Be aware that activated carbon can also adsorb your product.[7]

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[7]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

ProblemPotential CauseRecommended Solution
Product "oils out" The melting point of the product is lower than the boiling point of the solvent.Use a lower-boiling point solvent or allow the solution to cool more slowly.[7]
No crystallization The solution is too dilute, or the solvent is too good.Concentrate the solution by evaporating some of the solvent. Add an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity persists.[7]
Low yield The product is too soluble in the chosen solvent, even at low temperatures.Try a different solvent system or concentrate the mother liquor to recover more product.[7]
Protocol: Column Chromatography

Column chromatography on silica gel is a common method for purifying 1,2,4-triazole derivatives.[1]

Step-by-Step Protocol:

  • Stationary Phase Selection: Silica gel is most common. For highly polar or ionic 1,2,4-triazoles, consider using alumina or a specialized stationary phase.[7]

  • Mobile Phase Selection: Start with a non-polar solvent and gradually increase the polarity. A common solvent system is a mixture of chloroform and methanol (e.g., 90:10).[1] Use TLC to determine the optimal solvent system for separation.

  • Column Packing: Prepare a slurry of the stationary phase in the initial mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.[7]

  • Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions.[7]

  • Analysis and Isolation: Monitor the fractions by TLC to identify those containing the pure product.[7] Combine the pure fractions and remove the solvent under reduced pressure.[7]

Issue 2: Minimizing Byproduct Formation in the Pellizzari Reaction

The Pellizzari reaction, while useful, can lead to a mixture of triazole products when using unsymmetrical starting materials.[2]

Reaction Scheme: Pellizzari Reaction and Side Products

pellizzari_reaction reactants R-CONH2 + R'-CONHNH2 conditions High Temperature reactants->conditions desired_product Unsymmetrical 1,2,4-Triazole conditions->desired_product side_product1 Symmetrical 3,5-di-R-1,2,4-Triazole conditions->side_product1 side_product2 Symmetrical 3,5-di-R'-1,2,4-Triazole conditions->side_product2

Caption: Pellizzari reaction showing desired product and common byproducts.

Key Strategies for Minimizing Side Products:

  • Temperature Control: High temperatures promote the side reactions.[2] Conduct the reaction at the lowest effective temperature.

  • Microwave Irradiation: This technique can reduce reaction times and, in some cases, improve yields by minimizing the time the reaction mixture is exposed to high temperatures.[2]

  • Stoichiometry: Carefully controlling the ratio of the amide and acylhydrazide can influence the product distribution.[2]

References

  • Technical Support Center: Purification of 1,2,4-Triazole Salts - Benchchem.
  • Maddila, S., Ramakanth, P., & Sreekanth, J. B. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry, 10(10).
  • Common challenges in the synthesis of 1,2,4-triazole derivatives - Benchchem.
  • Singh, M., Sawarkar, H., Shrivastav, B., & Bakal. (2021). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles.
  • A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. (2024). PubMed.
  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers.
  • Einhorn–Brunner reaction - Wikipedia.
  • Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis - Benchchem.
  • synthesis of 1,2,4 triazole compounds - ISRES.
  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene - PharmaInfo.
  • STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES.
  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022). ChemicalBook.
  • The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research - Benchchem.
  • Synthesis and Screening of New[10][1][7]Oxadiazole,[11][10][7]Triazole, and[11][10][7]Triazolo. (2021). Semantic Scholar. Available from:

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022).
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PMC.
  • SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals.
  • Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis - Benchchem.

Sources

Technical Support Center: Strategies for Effective Purification of Triazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Triazole Isomer Purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the common and complex challenges encountered during the separation of triazole isomers. Triazoles, with their isomeric diversity, including regioisomers (1,2,3- and 1,2,4-triazoles) and stereoisomers, are fundamental scaffolds in medicinal chemistry and materials science.[1][2][3] Their effective purification is paramount for accurate biological evaluation and material characterization.

This resource is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of triazole isomers often challenging?

A1: The difficulty in separating triazole isomers stems from their similar physicochemical properties. Key challenges include:

  • Polarity: The nitrogen-rich triazole ring imparts significant polarity, leading to strong interactions with stationary phases in chromatography and specific solubility profiles that can complicate crystallization.[4][5]

  • Structural Similarity: Regioisomers, such as 1,4- and 1,5-disubstituted 1,2,3-triazoles, or 1,2,3- vs. 1,2,4-triazoles, often have very similar polarities and steric profiles, making them difficult to resolve by standard chromatographic methods.

  • Stereoisomerism: Enantiomers possess identical physical properties in an achiral environment, necessitating the use of specialized chiral stationary phases (CSPs) for their separation.[6] Diastereomers, while having different physical properties, can still be challenging to separate if the structural differences are subtle.

  • Tautomerism: Some triazole derivatives can exist as tautomers in solution, which can complicate purification and characterization.[7]

Q2: What is the first step I should take to assess the purification of my triazole isomer mixture?

A2: Before attempting large-scale purification, a thorough initial analysis of the crude reaction mixture is crucial. This typically involves:

  • Thin Layer Chromatography (TLC): TLC is an invaluable tool for quickly assessing the complexity of your mixture and for screening suitable solvent systems for column chromatography. It's important to test a range of solvent polarities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR spectrum can provide an initial indication of the ratio of isomers present and reveal the presence of major impurities.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can confirm the presence of isomers by showing identical mass-to-charge ratios (m/z) and can give a preliminary idea of their separability under specific chromatographic conditions.

Q3: How can I definitively distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers?

A3: NMR spectroscopy is the most powerful tool for this purpose.

  • ¹³C NMR: The chemical shift of the triazole ring carbons is highly diagnostic. For 1,4-disubstituted isomers, the C5 carbon typically resonates at a higher field (around 120 ppm), while the C4 carbon of 1,5-disubstituted isomers appears further downfield (around 133 ppm).[9]

  • ¹H-¹⁵N HMBC: Heteronuclear Multiple Bond Correlation (HMBC) experiments can unambiguously determine the connectivity between protons on the substituents and the nitrogen atoms of the triazole ring, thus confirming the substitution pattern.

Troubleshooting Guides

Issue 1: Poor or No Separation of Regioisomers by Flash Column Chromatography

Possible Cause: The polarity difference between the regioisomers is insufficient for separation with the chosen solvent system.

Solutions:

  • Optimize the Solvent System:

    • Shallow Gradient: Employ a very shallow solvent gradient to maximize the resolution between closely eluting compounds.

    • Solvent Screening: Experiment with different solvent systems. A common starting point for triazoles is a mixture of hexanes and ethyl acetate.[10] For more polar triazoles, dichloromethane/methanol can be effective.[5][10] Sometimes, switching to a different non-polar (e.g., toluene) or polar (e.g., acetone) solvent can alter the selectivity.

    • Additive Modification: For basic triazoles that may streak on acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and resolution.[5][10]

  • Consider a Different Stationary Phase:

    • If silica gel fails, consider using alumina (neutral, acidic, or basic) or a bonded-phase silica (e.g., diol, amino).

  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) often provides the necessary resolution.

Issue 2: The Triazole Compound "Oils Out" During Crystallization

Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated with impurities that inhibit crystal lattice formation.

Solutions:

  • Solvent Selection:

    • Choose a solvent with a lower boiling point.

    • Use a co-solvent system (solvent pair). One solvent should readily dissolve the compound, while the other (the anti-solvent) should have poor solubility.[11][12] Common pairs include ethanol/water, ethyl acetate/hexanes, and acetone/water.[6][13]

  • Controlled Cooling:

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.

  • Scratching and Seeding:

    • Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.

    • If a small amount of pure solid is available, add a seed crystal to induce crystallization.

Issue 3: Chiral Separation of Triazole Enantiomers is Unsuccessful

Possible Cause: The chosen chiral stationary phase (CSP) and mobile phase are not suitable for the specific triazole enantiomers.

Solutions:

  • Screen Different CSPs: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for separating triazole enantiomers.[6]

  • Optimize the Mobile Phase:

    • Normal Phase: Mixtures of n-hexane and an alcohol (e.g., isopropanol, ethanol) are commonly used. Varying the alcohol content can significantly impact retention and resolution.[6]

    • Reversed Phase: Mixtures of water and acetonitrile or methanol are typical. The pH of the aqueous phase can also be a critical parameter.

  • Temperature Effects: Investigate the effect of column temperature. Lower temperatures often improve chiral recognition and increase resolution.[6][14]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and can often provide faster and more efficient separations than HPLC.[12]

Experimental Protocols

Protocol 1: Purification of Triazole Regioisomers by Flash Column Chromatography

This protocol provides a general workflow for separating triazole regioisomers. The specific solvent system will need to be optimized for each compound.

1. Sample Preparation: a. Dissolve the crude triazole mixture in a minimum amount of a strong solvent (e.g., dichloromethane). b. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally provides better resolution than direct liquid injection.

2. Column Packing: a. Prepare a slurry of silica gel in the initial, least polar eluent. b. Pour the slurry into the column and allow it to pack under gentle pressure.

3. Elution: a. Start with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). b. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A shallow gradient is often key for separating closely related isomers. c. Collect fractions and monitor by TLC.

4. Isolation: a. Combine the fractions containing the pure desired isomer. b. Remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Flash Chromatography of Triazole Isomers

Isomer TypeStationary PhaseExample Eluent SystemReference
1,4- vs 1,5-disubstituted 1,2,3-triazolesSilica GelHexanes/Ethyl Acetate (gradient)[15]
Alkylated 1,2,4-triazole regioisomersSilica GelDichloromethane/Methanol (e.g., 95:5)[11]
Polar triazole derivativesSilica GelDichloromethane/Methanol (gradient)[5]

Diagram 1: Workflow for Flash Chromatography Purification

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation prep_sample Dissolve Crude Mixture & Adsorb onto Silica prep_column Pack Column with Silica Gel Slurry elute Elute with Solvent Gradient prep_column->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc tlc->collect Continue Elution combine Combine Pure Fractions tlc->combine Pure Fractions Identified evap Evaporate Solvent combine->evap product Pure Isomer evap->product

Caption: General workflow for flash chromatography purification of triazole isomers.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid triazole isomers, provided a suitable solvent can be found.

1. Solvent Selection: a. Place a small amount of the crude solid in a test tube. b. Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is too good. c. If the solid is insoluble at room temperature, heat the test tube. If it dissolves when hot, the solvent may be suitable. d. Allow the hot solution to cool. If crystals form, you have found a good solvent. e. If a single solvent is not effective, try a solvent pair.[11][12]

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of hot solvent required to fully dissolve the solid.

3. Decolorization (if necessary): a. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. b. Perform a hot filtration to remove the charcoal.

4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent. c. Dry the crystals under vacuum.

Diagram 2: Decision Tree for Recrystallization Solvent Selection

G start Start: Crude Solid Triazole test_sol Test Solubility in Cold Solvent start->test_sol dissolves_cold Dissolves Cold? test_sol->dissolves_cold reject_sol Reject Solvent dissolves_cold->reject_sol Yes test_hot Heat Solvent dissolves_cold->test_hot No try_pair Try Solvent Pair reject_sol->try_pair dissolves_hot Dissolves Hot? test_hot->dissolves_hot insoluble Insoluble dissolves_hot->insoluble No cool Cool Solution dissolves_hot->cool Yes insoluble->try_pair crystals_form Crystals Form? cool->crystals_form good_sol Good Solvent crystals_form->good_sol Yes no_crystals No Crystals crystals_form->no_crystals No no_crystals->try_pair

Caption: Logic for selecting an appropriate recrystallization solvent.

The Role of Protecting Groups in Triazole Isomer Purification

Protecting groups can significantly influence the purification strategy for triazole isomers.[16][17]

  • Altering Polarity: A bulky, non-polar protecting group (e.g., trityl, Boc) can dramatically decrease the polarity of a triazole, making it more amenable to normal-phase chromatography and less soluble in highly polar solvents. This can be strategically employed to facilitate the separation of an otherwise very polar molecule.

  • Improving Crystallinity: The introduction of a rigid, aromatic protecting group can sometimes enhance the crystallinity of a compound, making purification by recrystallization more feasible.

  • Masking Reactive Functionality: Protecting groups prevent unwanted side reactions during purification, for example, the acidic protons on the triazole ring can be protected to avoid interactions with silica gel.

It is important to choose a protecting group that is stable to the purification conditions but can be removed cleanly without affecting the purified isomer.[16][17]

References

  • Pairs of triazole-based isomeric covalent inhibitors with tunable reactivity and selectivity. (No authors listed). Available from: [Link]

  • Triazole. Wikipedia. Available from: [Link]

  • Enantiomer separation of triazole fungicides by high-performance liquid chromatography. PubMed. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • Design and Synthesis of Regioisomeric Triazole/Amide Peptidomimetic Macrocycles and Their Dipole Moment Controlled Self-Assembly. The Royal Society of Chemistry. Available from: [Link]

  • The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase. SciSpace. Available from: [Link]

  • Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. Available from: [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. Available from: [Link]

  • How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. ResearchGate. Available from: [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Available from: [Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. Available from: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available from: [Link]

  • Adsorption and Separation of Reactive Aromatic Isomers and Generation and Stabilization of Their Radicals within Cadmium(II)−Triazole Metal−Organic Confined Space in a Single-Crystal-to-Single-Crystal Fashion. ACS Publications. Available from: [Link]

  • 1H-1,2,3-Triazole. American Chemical Society. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]

  • US4269987A - Purification of triazoles. Google Patents.
  • Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. Available from: [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Nature. Available from: [Link]

  • Application Compendium Solutions for Preparative HPLC. Agilent. Available from: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester. Available from: [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. Available from: [Link]

  • troubleshooting column chromatography. Reddit. Available from: [Link]

  • SOP: CRYSTALLIZATION. (No authors listed). Available from: [Link]

  • The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. IISTE.org. Available from: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available from: [Link]

  • Recrystallization. (No authors listed). Available from: [Link]

  • Method for Assigning Structure of 1,2,3-Triazoles. ResearchGate. Available from: [Link]

  • The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase. SciSpace. Available from: [Link]

  • One-pot procedure for diazo transfer and azide-alkyne cycloaddition: triazole linkages from amines. SciSpace. Available from: [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC & LCMS. Agilent. Available from: [Link]

  • Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separation Technology. SCIEX. Available from: [Link]

  • Conventional and microwave assisted synthesis of 1,4-disubstituted 1,2,3-triazoles from Huisgen cycloaddition. Arkat USA. Available from: [Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. PMC. Available from: [Link]

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters. PMC. Available from: [Link]

  • 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers. Available from: [Link]

  • Protecting Groups. (No authors listed). Available from: [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. Available from: [Link]

  • Synthesis of 1,2,3-Triazole-Fused Heterocycles via Palladium Catalyzed Annulation of 5-Iodotriazoles. (No authors listed). Available from: [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (No authors listed). Available from: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (No authors listed). Available from: [Link]

Sources

addressing catalyst poisoning in copper-catalyzed triazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning in Copper-Catalyzed Triazole Synthesis Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the

You are likely here because your "click" reaction—usually robust and reliable—has failed. Whether your reaction turned green, precipitated, or simply stalled despite overnight stirring, the root cause is almost invariably catalyst poisoning or catalyst death .

This guide moves beyond basic textbook definitions. We treat the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a catalytic cycle that must be protected from three specific enemies: Oxygen , Chelators (Sulfur/Amines), and Aggregation .

Module 1: Diagnostic Triage

Identify the failure mode based on visual and chemical symptoms.

Q: My reaction mixture turned from colorless/yellow to green or blue. What happened?

A: Your catalyst has oxidized (Catalyst Death). The active species is Cu(I) (colorless or pale yellow). Green or blue hues indicate the formation of Cu(II), which is catalytically inactive for CuAAC.

  • Cause: Oxygen ingress. Cu(I) is thermodynamically unstable and rapidly oxidizes to Cu(II) in air.[1][2]

  • Immediate Fix: Add more reducing agent (Sodium Ascorbate). If the color reverts to pale yellow/colorless, the reaction may resume.

  • Prevention: Degas all solvents before adding the catalyst.

Q: The reaction never started (LCMS shows 100% starting material), but the color looks fine.

A: Your catalyst is poisoned (Catalyst Arrest). This is likely due to competitive chelation . If your substrate contains thiols (cysteine), thioethers (methionine), or histidine-rich motifs, these moieties bind Cu(I) with higher affinity than the alkyne, locking the metal into an inactive state.

  • Immediate Fix: Increase the Copper:Ligand ratio (see Module 4) or switch to a chelating azide (picolyl azide).

Q: I see a black precipitate.

A: Catalyst Disproportionation. In the absence of stabilizing ligands,


. This removes active catalyst from the solution.
Module 2: The Mechanics of Poisoning

To fix the reaction, you must understand the competition at the molecular level. The diagram below maps the "Battle for Copper."

CuAAC_Poisoning CuI Active Cu(I) CuII Inactive Cu(II) (Green/Blue) CuI->CuII Oxidation (Fast) DeadComplex Stable Thiolate Complex (Dead) CuI->DeadComplex Strong Chelation ActiveCat Ligand-Cu(I) Complex CuI->ActiveCat Stabilization Ligand Stabilizing Ligand (THPTA/BTTAA) Ligand->ActiveCat O2 Dissolved Oxygen O2->CuII Sulfur Thiol/Sulfur Substrates Sulfur->DeadComplex CuII->CuI Reduction Product Triazole Product ActiveCat->Product Catalytic Cycle Ascorbate Sodium Ascorbate Ascorbate->CuI Regeneration

Figure 1: The Battle for Copper. The active Cu(I) species is constantly under attack by Oxygen (oxidation) and Heteroatoms (poisoning). Ligands act as a shield, keeping Cu(I) active and preventing disproportionation.

Module 3: Ligand Selection Strategy

The "Standard" ligand (TBTA) is often insufficient for difficult substrates. Use this matrix to select the correct armor for your catalyst.

LigandSolubilityReaction SpeedCytotoxicityBest Use Case
TBTA Low (DMSO/tBuOH)SlowHighSimple organic synthesis; robust substrates.
THPTA High (Water)FastLowProtein conjugation; aqueous buffers.
BTTAA High (Water)Very Fast Lowest The Gold Standard. Dilute conditions (<50 µM), live cells, or "poisonous" substrates.
BTTES High (Water)FastLowAlternative to BTTAA; good for preventing Cu uptake in cells.[3]

Expert Insight: If your reaction is failing due to sulfur poisoning (e.g., cysteine-containing peptides), switch to BTTAA immediately . It binds Cu(I) more effectively than THPTA, protecting it from the sulfur "trap" while leaving the coordination sphere open enough for the alkyne to bind.

Module 4: The "Fortified" Protocol

A self-validating workflow designed to resist poisoning.

Reagents:

  • Cu Source:

    
     (20 mM in water).
    
  • Ligand: BTTAA (100 mM in water). Note: We use a high concentration stock to ensure excess.

  • Reductant: Sodium Ascorbate (100 mM in water) - Make Fresh. [4]

  • Buffer: PBS or HEPES (pH 7.4). Avoid Tris (amine competes for Cu).

Step-by-Step Procedure:

  • The Premix (Critical Step): Do not add Cu and Ligand separately to the reaction.

    • Mix

      
       and BTTAA in a small tube.
      
    • Ratio: 1:5 (Cu:Ligand).[5]

    • Why? This ensures every Cu ion is instantly protected by a ligand before it touches the "hostile" reaction environment.

  • Degassing:

    • Combine your Alkyne, Azide, and Buffer in the reaction vessel.

    • Bubble Argon or Nitrogen through the solution for 30-60 seconds (for volumes < 1 mL).

    • Why? Removes dissolved

      
       that consumes the ascorbate.
      
  • Initiation:

    • Add the Cu-Ligand Premix to the reaction.

    • Add Sodium Ascorbate last.

    • Final Concentrations:

      • Cu: 100–500 µM (Go high for poisoned substrates).

      • Ascorbate: 2.5–5 mM (Maintain >10x excess over Cu).

  • The "Self-Check":

    • Observe the color immediately.[6] It should be colorless.

    • If it turns yellow/orange slowly over time: This is normal (oxidized ascorbate byproduct).

    • If it turns green immediately: Oxygen leak. Degas and add more ascorbate.

Module 5: Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Stalled / Low Yield CheckColor Check Reaction Color Start->CheckColor GreenBlue Green / Blue CheckColor->GreenBlue Yes Colorless Colorless / Yellow CheckColor->Colorless Yes ActionOxidation Diagnosis: Oxidation 1. Add more Ascorbate 2. Degas/Purge with Argon GreenBlue->ActionOxidation CheckSubstrate Substrate contains S, N, or dilute (<10µM)? Colorless->CheckSubstrate YesPoison Yes (Poisoning) CheckSubstrate->YesPoison Yes NoPoison No (Reactivity) CheckSubstrate->NoPoison No ActionLigand 1. Switch to BTTAA 2. Increase Cu loading to 500µM 3. Use Chelating Azide YesPoison->ActionLigand ActionHeat 1. Check Sterics 2. Heat to 37-50°C 3. Check pH (maintain 7-8) NoPoison->ActionHeat

Figure 2: Troubleshooting Logic Flow. Follow the path to determine if the issue is environmental (oxygen) or chemical (substrate poisoning).

References
  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.[7] Angewandte Chemie International Edition. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie (Describes the superiority of BTTAA). Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Detailed kinetics and ligand analysis). Link

  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[3][8] Angewandte Chemie. (Introduction of Picolyl Azides to overcome poisoning). Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. (The definitive protocol guide). Link

Sources

Technical Support Center: Managing Intermediates in Multi-Step Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: 1,2,3-Triazole (CuAAC) & 1,2,4-Triazole Construction

Welcome to the Triazole Synthesis Support Portal

You are likely here because your "Click" reaction stalled, your azide intermediate is degrading, or your final product is contaminated with copper. In multi-step drug discovery workflows, the stability of the organic azide (for 1,2,3-triazoles) or the amidrazone/hydrazide (for 1,2,4-triazoles) is the rate-limiting factor.

This guide moves beyond basic recipes to address the causality of failure.

Critical Safety: Managing the Azide Intermediate

Issue: "My azide intermediate is unstable/explosive, or I am unsure if it is safe to isolate."

Handling organic azides requires strict adherence to thermodynamic stability rules. Isolation should be avoided if the compound falls outside the safety window.

Diagnosis: The C/N Ratio Rule

Before isolating any azide, calculate the Carbon/Nitrogen ratio.[1][2]



  • Ratio

    
     3:  Generally stable.[3] Can be isolated with care (Store < Room Temp, Dark).
    
  • Ratio 1 to 3: DO NOT STORE PURE. Store as solution (< 1M).

  • Ratio < 1: DO NOT ISOLATE. Synthesize in situ only.

Protocol: Safe In Situ Generation (Telescoping)

If your azide is unstable (or you want to skip a purification step), use this "One-Pot" protocol to generate the azide and immediately capture it with the alkyne.

  • Azide Generation: Combine alkyl halide (1.0 eq) and Sodium Azide (

    
    , 1.1 eq) in DMSO/Water (4:1).
    
    • Note: Avoid halogenated solvents (DCM/CHCl

      
      ) with 
      
      
      
      ; they form di/tri-azidomethane (highly explosive).
  • Cycloaddition: Once the halide is consumed (TLC check), add the Terminal Alkyne (1.0 eq).

  • Catalysis: Add Sodium Ascorbate (0.5 eq) and CuSO

    
      (0.1 eq).
    
  • Reaction: Stir at RT. The water/DMSO mixture solubilizes the Cu(I) species effectively.

Decision Logic: Azide Handling

AzideSafety Start Start: Azide Synthesis Calc Calculate (C+O)/N Ratio Start->Calc Check Check Ratio Calc->Check Safe Ratio >= 3 (Stable) Check->Safe High Caution Ratio 1-3 (Marginal) Check->Caution Med Danger Ratio < 1 (Explosive) Check->Danger Low Isolate Safe to Isolate (Store Dark/Cold) Safe->Isolate Solution Do Not Concentrate Store as Dilute Soln Caution->Solution Telescope MANDATORY Telescoping (In Situ Click) Danger->Telescope

Figure 1: Safety decision matrix for handling organic azide intermediates [1, 5].

Troubleshooting the Catalytic Cycle (CuAAC)

Issue: "The reaction turned green and stopped," or "I have low conversion despite starting materials being present."

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies on Cu(I) .[4][5][6][7][8] However, Cu(I) is thermodynamically unstable and readily oxidizes to Cu(II) (inactive, often blue/green) or disproportionates to Cu(0) and Cu(II).[9]

The Fix: Ligand Stabilization & Oxygen Exclusion

You must stabilize the Cu(I) species.[4][5][10] Using naked copper salts (CuI) is often insufficient for complex substrates.

SymptomDiagnosisCorrective Action
Reaction turns Green/Blue Cu(I) oxidized to Cu(II) by atmospheric oxygen.1. Degas solvents (sparge with Ar/N

).2. Add more Sodium Ascorbate (reducing agent).
Precipitate forms (Black) Cu(I) disproportionated to Cu(0) (colloidal copper).Add a stabilizing ligand (TBTA or THPTA).[4][5]
Reaction sluggish in water Poor solubility of organic reactants.Use THPTA (water-soluble ligand) to protect Cu(I) and increase bioavailability [3].[4]
Biological/Protein degradation Reactive Oxygen Species (ROS) generation by Cu/Ascorbate.Use THPTA or BTTES ligands; they suppress ROS formation better than TBTA.
Mechanism Visualization

Understanding the cycle helps you identify where the "stall" occurs. The cycle requires a dinuclear copper intermediate.

CuAAC_Cycle cluster_stall Common Failure Mode Start Cu(II) Pre-catalyst Red Reduction (Ascorbate) Start->Red Cu1 Active Cu(I) Red->Cu1 Cu1->Start Oxidation (O2) Acetylide Cu(I)-Acetylide (Intermediate A) Cu1->Acetylide + Alkyne Metallacycle Cu-Metallacycle (Intermediate B) Acetylide->Metallacycle + Azide (Rate Limiting) Product 1,2,3-Triazole Metallacycle->Product + H+ Product->Cu1 Regeneration

Figure 2: The CuAAC catalytic cycle. Note that oxidation of Cu(I) back to Cu(II) breaks the cycle, requiring excess ascorbate to repair [1, 2].

Purification: Copper Scavenging Protocols

Issue: "My product is blue/green or shows paramagnetic broadening in NMR."

Residual copper is toxic and interferes with biological assays. Standard chromatography often fails to remove trace copper due to chelation by the triazole ring.

Protocol: Chelation Wash (Liquid-Liquid)

Do not rely solely on brine.

  • EDTA Wash: Wash the organic phase with 0.1 M EDTA (pH 7-8) x 3.

  • Ammonium Chloride: If the product is acid-stable, wash with sat.

    
     (aq) mixed with 
    
    
    
    (9:1). The Cu-Ammonia complex is deep blue and water-soluble.
Protocol: Solid Phase Scavenging (Best for trace removal)

If the product is already isolated but contaminated:

  • Dissolve product in THF or MeOH.

  • Add CupriSorb™ or SiliaMetS® Thiol resin (5-10 wt% relative to product).

  • Stir for 30 mins at RT.

  • Filter.[7][11] The resin captures Cu down to <10 ppm [4].

Advanced Workflow: Continuous Flow Synthesis

Issue: "I need to scale up, but the azide is too dangerous for a large batch reactor."

Continuous flow chemistry allows you to keep the "active inventory" of hazardous azide low at any given second.

The "Generate-and-Consume" Workflow

This method telescopes the formation of the azide and the triazole.

  • Reactor 1 (Azidation): Pump Alkyl Halide +

    
     (aq) through a heated coil (
    
    
    
    ).
    • Residence time: 10-20 min.

  • Reactor 2 (Click): The stream from Reactor 1 mixes with a stream containing Alkyne + Cu catalyst (Cu/C heterogeneous catalyst is excellent here to avoid downstream copper removal).

    • Residence time: 5-15 min.

  • Benefit: The explosive organic azide exists only inside the tubing for minutes and is immediately consumed [6, 7].

References
  • Mechanism & Catalysis: Organic Chemistry Portal. "Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)." Link

  • Ligand Stabilization (TBTA/THPTA): BroadPharm. "Protocol for Azide-Alkyne Click Chemistry."[12][13] Link

  • Aqueous Protocols: Creative Biolabs. "Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Features and Protocols." Link

  • Copper Removal: BenchChem Technical Support. "Removal of Residual Copper Catalyst from Click Reactions." Link

  • Azide Safety: University of Pittsburgh. "Safe Handling of Azides."[1][14][15] Link

  • Flow Chemistry: Green Chemistry (RSC). "Continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles via consecutive β-azidation." Link

  • Heterogeneous Catalysis in Flow: National Institutes of Health (PMC). "A practical flow synthesis of 1,2,3-triazoles." Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Antibacterial Properties of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual race to discover and validate new chemical entities with potent antibacterial activity.[1] Among the promising scaffolds, 1,2,4-triazole derivatives have garnered significant attention due to their versatile biological activities.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antibacterial properties of novel triazole compounds. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and robust evaluation process.

Part 1: Foundational Screening: Determining the Spectrum of Activity

The initial step in validating a novel compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This is a fundamental quantitative measure of a compound's potency. For this, the broth microdilution method is the gold standard, offering high-throughput and reproducible results in line with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M07 guidelines.[7][9]

Objective: To determine the MIC of a novel triazole compound ("Triazole-X") against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Materials:

  • Novel triazole compound (Triazole-X)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of Triazole-X in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in CAMHB to achieve a range of concentrations for testing.

  • Inoculum Preparation: From a fresh overnight culture, suspend bacterial colonies in CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[11]

  • Plate Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the serially diluted Triazole-X. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of Triazole-X that completely inhibits visible bacterial growth (no turbidity).[5]

Expert Insight: The use of Cation-Adjusted Mueller-Hinton Broth is critical as the concentration of divalent cations like Mg²⁺ and Ca²⁺ can significantly impact the activity of certain classes of antibiotics and must be standardized.

Data Presentation: Comparative MIC Values

The results should be presented in a clear, tabular format to allow for easy comparison with a standard antibiotic.

CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
Triazole-X 816
Ciprofloxacin 0.50.25
Workflow Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Triazole-X Plate_Inoculation Inoculate 96-Well Plate Compound_Prep->Plate_Inoculation Inoculum_Prep Standardize Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Plate_Inoculation Incubation Incubate 16-20h at 37°C Plate_Inoculation->Incubation Read_Results Visually Inspect for Turbidity Incubation->Read_Results Determine_MIC Identify Lowest Concentration with No Growth (MIC) Read_Results->Determine_MIC

Part 2: Defining the Mode of Action: Bactericidal or Bacteriostatic?

While the MIC tells us the concentration that inhibits growth, it doesn't distinguish between compounds that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic). This is determined by finding the Minimum Bactericidal Concentration (MBC), the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum.[11][12]

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine if Triazole-X is bactericidal or bacteriostatic.

Procedure:

  • Perform MIC Assay: First, perform the broth microdilution MIC test as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).[12][13]

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[11][12]

Expert Insight: The ratio of MBC to MIC is a key indicator. A ratio of ≤4 is generally considered bactericidal, while a higher ratio suggests bacteriostatic activity.

Data Presentation: MIC vs. MBC
CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Triazole-X S. aureus8162Bactericidal
Triazole-X E. coli16>64>4Bacteriostatic

Part 3: Unraveling the Mechanism: A Focus on DNA Gyrase Inhibition

Many successful antibiotics work by inhibiting essential bacterial enzymes. For novel compounds like triazoles, potential mechanisms include the disruption of the cell membrane or inhibition of enzymes like DNA gyrase and topoisomerase IV.[14][15] DNA gyrase, an enzyme essential for bacterial DNA replication and not present in higher eukaryotes, is a particularly attractive target.[16] An in vitro supercoiling assay can directly test for inhibition of this enzyme.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol is a generalized method based on common laboratory practices.[16][17]

Objective: To determine if Triazole-X inhibits the supercoiling activity of E. coli DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase enzyme

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing MgCl₂, KCl, DTT, etc.)[17]

  • Triazole-X and a known inhibitor (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of Triazole-X (or Ciprofloxacin as a positive control).

  • Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction. Also include a no-enzyme control (DNA only) and a no-compound control (enzyme + DNA).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow for supercoiling.[17]

  • Termination: Stop the reaction by adding a stop buffer containing SDS and/or EDTA.

  • Analysis: Analyze the DNA topology by running the samples on a 1% agarose gel. Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize it under UV light.[16]

Result Interpretation:

  • Relaxed DNA will migrate slower on the gel.

  • Supercoiled DNA is more compact and will migrate faster.

  • In the presence of an effective inhibitor, the DNA will remain in its relaxed form, similar to the no-enzyme control.

Mechanism Visualization

DNA_Gyrase_MoA Triazole_X Triazole_X DNA_Gyrase DNA_Gyrase Triazole_X->DNA_Gyrase inhibits Blocked_Replication Blocked_Replication DNA_Gyrase->Blocked_Replication

Part 4: Synthesis and Comparative Outlook

The comprehensive validation of a novel triazole compound requires a multi-faceted approach. By systematically determining its spectrum of activity (MIC), its bactericidal or bacteriostatic nature (MBC), and its potential mechanism of action, researchers can build a robust data package.

Comparative Summary: Triazole-X vs. Ciprofloxacin

FeatureTriazole-XCiprofloxacin (Fluoroquinolone)
Spectrum Moderate activity against both Gram-positive and Gram-negative bacteria.Broad-spectrum activity.
Potency Lower potency (higher MICs) compared to Ciprofloxacin.High potency (low MICs).
Mode of Action Bactericidal against S. aureus, bacteriostatic against E. coli.Bactericidal.
Mechanism Inhibits DNA gyrase.Inhibits DNA gyrase and Topoisomerase IV.

This analysis suggests that while Triazole-X may not be as potent as established antibiotics like Ciprofloxacin, its demonstrated activity and defined mechanism of action warrant further investigation. Future steps would include lead optimization to improve potency, evaluation against resistant strains, and in vivo efficacy and toxicity studies. The unique structural scaffold of triazoles continues to offer a promising avenue for the development of new antibacterial agents to combat the global health crisis of antibiotic resistance.[1][2]

References

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  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). University of Anbar. [Link]

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  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Bridge PTS. [Link]

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cross-reactivity studies of 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid

Based on our hypothetical data, Compound T would be flagged as a high-risk candidate despite its potent on-target activity. The hERG and 5-HT2B findings would necessitate further investigation and likely require a medicinal chemistry effort to mitigate these off-target interactions while preserving Carboxypeptidase A inhibition. This structured approach to cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of rational drug design, enabling informed go/no-go decisions and ultimately leading to the development of safer and more effective medicines. [2][14][15]

References

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A Senior Application Scientist's Guide to Benchmarking New Triazole Derivatives Against Fluconazole and Voriconazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Antifungal Triazoles

For decades, the triazole class of antifungal agents has been a cornerstone in the management of invasive fungal infections (IFIs).[1] Fluconazole, a first-generation triazole, revolutionized the treatment of yeast infections due to its excellent bioavailability and safety profile.[1][2] The advent of second-generation triazoles, such as voriconazole, expanded the clinical toolkit, offering potent activity against molds like Aspergillus species, which are major causes of morbidity and mortality in immunocompromised patients.[1][3]

However, the clinical utility of these foundational drugs is increasingly challenged by the rise of antifungal resistance and a spectrum of activity that leaves some emerging pathogens untreated.[4][5][6][7] The development of resistance, often through modifications in the target enzyme or via drug efflux pumps, can lead to therapeutic failure.[6][8][[“]] This pressing clinical need fuels the ongoing search for new triazole derivatives with improved potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms. This guide provides a comprehensive framework for the preclinical benchmarking of novel triazole derivatives, using fluconazole and voriconazole as critical comparators.

The Scientific Imperative: Understanding Triazole Action and Fungal Resistance

To design and evaluate better drugs, we must first understand the battlefield. Triazoles function by disrupting the fungal cell membrane's integrity. They specifically inhibit a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, which is encoded by the ERG11 gene and is a member of the cytochrome P450 (CYP) family, specifically CYP51.[10][11] By binding to the heme iron in the enzyme's active site, triazoles prevent the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol precursors and ultimately arrests fungal growth.

Fungi, however, have evolved several mechanisms to counteract this attack:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the CYP51 enzyme, reducing the binding affinity of azole drugs.[8][12]

  • Target Overexpression: An increase in the production of the CYP51 enzyme can effectively "titrate" the drug, requiring higher concentrations to achieve an inhibitory effect.[[“]]

  • Efflux Pump Upregulation: Fungi can actively pump the drug out of the cell using ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, preventing it from reaching its intracellular target.[6][[“]]

A successful new triazole derivative must ideally overcome one or more of these resistance strategies.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Action Lanosterol Lanosterol Intermediates Toxic Sterol Intermediates Lanosterol->Intermediates 14α-demethylase (CYP51) Ergosterol Ergosterol (Fungal Cell Membrane) Intermediates->Ergosterol Triazoles Triazole Antifungals (Fluconazole, Voriconazole, New Derivative) Triazoles->Intermediates Inhibition

Caption: Mechanism of action of triazole antifungal agents.

Part 1: In Vitro Benchmarking – The Foundational Assessment

The initial evaluation of any new antifungal compound begins with a rigorous in vitro assessment of its activity against a panel of clinically relevant fungal pathogens. The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the organism.

Causality Behind Methodological Choices

Standardized protocols are paramount for ensuring that results are reproducible and comparable across different laboratories. The two most widely recognized standards are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16] While largely harmonized, they have minor differences in methodology, such as inoculum size and endpoint reading (visual for CLSI vs. spectrophotometric for EUCAST), which can lead to slight variations in MIC values.[14][16] Using these established methods is a self-validating system, as they have been developed through extensive multi-laboratory studies to ensure consistency.

Experimental Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M27/EUCAST E.Def 7.3)

This protocol outlines the key steps for determining the MIC of your new triazole derivative, fluconazole, and voriconazole against Candida species. A similar, adapted protocol (CLSI M38/EUCAST E.Def 9.3) would be used for molds like Aspergillus.

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve the new triazole derivative, fluconazole, and voriconazole in a suitable solvent (typically dimethyl sulfoxide - DMSO) to create high-concentration stock solutions (e.g., 1280 µg/mL). Causality: DMSO is used for its ability to dissolve hydrophobic compounds and its minimal impact on fungal growth at the final tested concentrations.

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each antifungal agent in RPMI-1640 medium. The final concentration range should typically span from 64 µg/mL down to 0.06 µg/mL.

    • Include a drug-free well (growth control) and an un-inoculated well (sterility control). Causality: The serial dilution creates a gradient to pinpoint the exact MIC, and controls are essential to validate the experiment's integrity.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Harvest the fungal cells and suspend them in sterile saline. Adjust the turbidity of the suspension using a spectrophotometer to match a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum size specified by the chosen standard (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for CLSI yeast testing).[17] Causality: A standardized inoculum size is critical; too many cells can overwhelm the drug, leading to falsely high MICs, while too few can result in inadequate growth.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microdilution plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Endpoint Determination:

    • Read the plates at the specified time point.

    • For azoles, the MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control.[14] This endpoint can be determined visually (CLSI) or with a spectrophotometer (EUCAST).

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Prepare Antifungal Stock Solutions B Create Serial Dilutions in 96-Well Plate A->B D Inoculate Plate with Fungi B->D C Prepare Standardized Fungal Inoculum C->D E Incubate at 35°C (24-48h) D->E F Read Growth in Each Well (Visual/Spectrophotometer) E->F G Determine MIC: Lowest concentration with ≥50% growth inhibition F->G G Start Promising In Vitro Data (Low MIC) SelectModel Select Animal Model (e.g., Neutropenic Mouse, Invasive Aspergillosis) Start->SelectModel DoseRange Conduct Dose-Ranging Efficacy Study SelectModel->DoseRange PKPD Perform Dose Fractionation Study (PK/PD Analysis) DoseRange->PKPD Endpoints Evaluate Endpoints: Survival & Fungal Burden PKPD->Endpoints Compare Compare Efficacy & PK/PD to Voriconazole Endpoints->Compare Decision Decision Point: Favorable Profile? Compare->Decision Proceed Proceed to Advanced Toxicity Studies Decision->Proceed Yes Stop Stop/Optimize Compound Decision->Stop No

Caption: Logical workflow for preclinical in vivo evaluation of a new antifungal.

Data Presentation: Comparative In Vivo Efficacy and PK/PD

Summarize the key findings from the animal studies in a structured table.

ParameterNew DerivativeVoriconazoleVehicle Control
Survival (%) at Day 14
Lung Fungal Burden (log₁₀ CFU/g)
AUC₂₄ (µg·h/mL) at Efficacious Dose N/A
Required AUC/MIC for Stasis N/A

Synthesizing the Data: A Holistic Benchmarking Framework

The final step is to integrate the in vitro and in vivo data to build a comprehensive profile of the new triazole derivative relative to fluconazole and voriconazole. A successful candidate should demonstrate clear advantages in one or more areas.

FeatureNew DerivativeFluconazoleVoriconazole
Spectrum of Activity (e.g., Broad, including resistant strains)Primarily yeastsYeasts and molds (Aspergillus)
Potency vs. C. albicans (MIC value)(MIC value)(MIC value)
Potency vs. A. fumigatus (MIC value)Inactive(MIC value)
Activity vs. Resistant Strains (Yes/No, with MIC data)Often resistantVariable
In Vivo Efficacy (Survival %, Fungal load reduction)N/A for molds(Survival %, Fungal load reduction)
Driving PK/PD Index (e.g., AUC/MIC)AUC/MICAUC/MIC
Potential Advantages (e.g., Overcomes resistance, improved PK)Well-tolerated, good for prophylaxisGold standard for Aspergillosis
Potential Liabilities (e.g., Higher toxicity, poor solubility)Limited spectrum, resistanceDrug interactions, toxicity [18][19][20]

Conclusion

Benchmarking a new triazole derivative is a multi-stage, data-driven process that requires a deep understanding of mycology, pharmacology, and preclinical drug development. By systematically evaluating a compound's in vitro potency against a background of established standards and subsequently validating its efficacy and PK/PD profile in relevant in vivo models, researchers can build a robust case for its clinical potential. A derivative that demonstrates superior potency against resistant isolates, a broader spectrum of activity, or a more favorable PK/PD profile than fluconazole or voriconazole represents a significant step forward in the fight against life-threatening invasive fungal infections.

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  • Advances in prophylaxis and treatment of invasive fungal infections: perspectives on hem
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  • Experimental animal models of invasive fungal infections | Request PDF.
  • Emerging Applications of Triazole Antifungal Drugs. (2026). PMC.
  • Advances in prophylaxis and treatment of invasive fungal infections: perspectives on hematologic diseases. (2022). BLOOD RESEARCH.
  • Progress and challenges in the development of triazole antimicrobials. (2024). PMC.
  • Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism explor
  • Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives. MDPI.
  • New-generation triazole antifungal drugs. (2011). Ovid.
  • Comparison of the EUCAST and CLSI Broth Microdilution Methods for Testing Isavuconazole, Posaconazole, and Amphotericin B against Molecularly Identified Mucorales Species. (2015). Antimicrobial Agents and Chemotherapy.
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive understanding of the principles behind the safe handling and disposal of specialized chemical compounds. This guide will walk you through the essential procedures for managing waste generated from 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined are grounded in regulations set forth by the Environmental Protection Agency (EPA) and best practices in laboratory safety.

The Foundational Principle: Waste Characterization

Before any disposal action can be taken, the first and most critical step is to characterize the waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more hazardous "characteristics": ignitability, corrosivity, reactivity, or toxicity.[1][2]

  • Benzoic Acid Moiety : Benzoic acid and its derivatives are known to cause skin irritation and serious eye damage.[3][4] Some may also cause damage to organs through prolonged or repeated exposure.[4] It is a combustible solid, which means in powdered form it could present a dust explosion hazard.[5]

  • 1,2,4-Triazole Moiety : Triazole-containing compounds are widely used as fungicides and can exhibit toxicity. For example, 3-Amino-1,2,4-triazole is listed by the EPA as a hazardous waste with the code U011, indicating toxicity.[6] Some triazole derivatives are also known to be harmful to aquatic life with long-lasting effects.[7]

Given these properties, it is imperative to treat 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid as a hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[2][8]

Hazard Assessment Summary Description Primary Rationale
Physical State Solid at room temperature.Based on general properties of similar organic acids.[9]
Health Hazards Presumed Skin Irritant, Serious Eye Irritant, Potential for Organ Toxicity with repeated exposure, Potentially Harmful if Swallowed.Based on hazard classifications of benzoic acid and triazole derivatives.[3][7]
Environmental Hazards Presumed toxic to aquatic life with potential for long-lasting effects.Based on known properties of triazole-based fungicides.[7]
RCRA Classification Characteristic Waste: Likely exhibits Toxicity (T).Listed Waste: If unused and discarded, it may qualify as a U-listed toxic waste (similar to U011 for aminotriazole).[6]A conservative approach based on the known hazards of its chemical class. Final determination may require a Toxicity Characteristic Leaching Procedure (TCLP) analysis by your institution's Environmental Health & Safety (EHS) office.
Visualizing the Disposal Workflow

The decision-making process for chemical waste disposal follows a clear, logical path from generation to final pickup. This workflow ensures that all safety and regulatory checkpoints are met.

G cluster_0 Waste Generation & Characterization cluster_1 On-Site Accumulation cluster_2 Final Disposal A Waste Generated (Unused chemical, reaction mixture, or contaminated material) B Characterize as Hazardous Waste (Consult SDS of components & institutional EHS) A->B C Select Compatible Waste Container (e.g., Polyethylene or glass, no metal) D Affix 'Hazardous Waste' Label (Fill out all fields completely) C->D E Segregate Solid Waste (Keep separate from liquid waste streams) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Container is 3/4 full or accumulation time limit is reached? F->G H Submit Hazardous Waste Pickup Request to EHS G->H Yes I Waste collected by licensed disposal professionals H->I

Caption: Disposal workflow for 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of solid 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid waste and contaminated materials.

Objective: To safely collect, store, and prepare solid hazardous chemical waste for disposal by a licensed professional service.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.

  • Designated hazardous waste container (wide-mouth polyethylene or glass container with a screw-top lid).

  • Hazardous Waste Label (provided by your institution's EHS department).

  • Spatula or scoop for solids transfer.

  • Access to a designated Satellite Accumulation Area (SAA).

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.

  • Prepare the Waste Container:

    • Obtain a clean, dry, and appropriate container for solid chemical waste.[8] The container must be compatible with the chemical; do not use metal containers for acidic compounds.[10]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[11]

    • Fill out the label completely and accurately with the full chemical name: "Waste 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid" and list all components if it is a mixture. Include the date accumulation begins.[12]

  • Waste Collection:

    • Carefully transfer the solid waste into the prepared container using a clean spatula. Avoid creating dust. If the material is a fine powder, perform this transfer within a chemical fume hood.[9]

    • This container is for solid waste only . Do not mix liquids and solids in the same container.[8] This includes grossly contaminated items like weigh boats or paper towels, which should also be placed in the solid waste container.

  • Container Management and Storage:

    • Securely close the lid on the waste container immediately after adding waste. Containers must remain closed at all times except when waste is being added.[11]

    • Store the container in a designated and clearly marked Satellite Accumulation Area (SAA). This area should be close to the point of generation and under the control of laboratory personnel.[10]

    • Ensure the waste is segregated from incompatible materials, particularly strong bases and oxidizing agents.[2]

  • Arranging for Disposal:

    • Monitor the volume of waste in the container. Do not fill the container more than 75-90% full to allow for expansion and prevent spills.[10][12]

    • Once the container is nearly full, or if it has been accumulating for close to the site-specific time limit (e.g., 6 months), submit a hazardous waste pickup request through your institution's EHS department.[12]

    • Do not allow waste to accumulate. Regular disposal is a key component of laboratory safety and regulatory compliance.[2]

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads) into the designated solid hazardous waste container.

    • For larger spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Empty Container Disposal:

    • An empty container that once held 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid must still be managed properly.

    • Triple-rinse the container with a suitable solvent (e.g., water or as recommended by EHS). The rinsate must be collected and disposed of as liquid hazardous waste.

    • After triple-rinsing, deface or remove the original label and dispose of the container in the appropriate glass or plastic recycling bin.[13]

By adhering to this structured and well-documented disposal process, you contribute to a culture of safety and ensure that your research activities are conducted with the utmost responsibility toward environmental stewardship.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • SCION Instruments. (2025, January 21).
  • Texas A&M University-Corpus Christi. Lab Chemical Waste Disposal SOP.
  • Labor Security System.
  • Daniels Health. (2025, May 21).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • MLI Environmental. (2025, November 26).
  • Santa Cruz Biotechnology.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Labbox. (2023, January 12).
  • Fisher Scientific. (2023, September 5). 4-(1H-1,2,4-Triazol-1-ylmethyl)
  • Fisher Scientific. (2015, June 19).
  • Chemos GmbH & Co. KG.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • TCI Chemicals. (2018, October 3). 3-(Methylthio)
  • Cayman Chemical. (2025, September 3).
  • Carl Roth. (2024, September 18).
  • CymitQuimica. (2024, December 19). 5-Methyl-2-(2H-1,2,3-triazol-2-yl)
  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: BENZOIC ACID.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • Fisher Scientific. (2007, August 9).
  • U.S. Environmental Protection Agency. (2008, October 16). Robust Summaries & Test Plan: 1H-1,2,4-triazole.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.